4-Hydroxyglibenclamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSGCQEWOOQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177737, DTXSID601308718 | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23155-04-6, 23155-00-2 | |
| Record name | 4′-Hydroxyglibenclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Hydroxyglyburide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for producing and isolating 4-Hydroxyglibenclamide, a primary active metabolite of the antidiabetic drug Glibenclamide (also known as Glyburide). Due to its nature as a metabolic product, this document focuses on the biotransformation approach for synthesis and High-Performance Liquid Chromatography (HPLC) for purification.
Introduction: this compound
This compound is a significant metabolite of Glibenclamide, formed predominantly in the liver.[1][2] The conversion is mediated by the cytochrome P450 enzyme system, specifically isoforms CYP2C9 and, to a lesser extent, CYP3A4.[1][3][4] This metabolite is pharmacologically active and contributes to the overall therapeutic and hypoglycemic effects of the parent drug.[2][5] The most studied stereoisomer is 4-trans-hydroxyglibenclamide.[1][5][6] Accurate synthesis and purification of this compound are crucial for its use as an analytical standard in pharmacokinetic studies, drug metabolism research, and toxicological assessments.
Physicochemical and Analytical Data
The following tables summarize key quantitative data for 4-trans-Hydroxyglibenclamide, compiled from various analytical sources.
Table 1: Physicochemical Properties of 4-trans-Hydroxyglibenclamide
| Property | Value | Reference(s) |
| CAS Number | 23155-00-2 | [1][3] |
| Molecular Formula | C₂₃H₂₈ClN₃O₆S | [1][3] |
| Molecular Weight | 510.00 g/mol | [1][3] |
| Appearance | White to Off-White Crystalline Solid | [7] |
| Melting Point | 180-184°C | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][7] |
| Storage | -20°C, Hygroscopic, Under Inert Atmosphere | [7][8] |
Table 2: Biological Activity
| Target | Action | IC₅₀ Value | Reference(s) |
| SUR1/Kir6.2 (High Affinity) | Inhibition of Glibenclamide Binding | 0.95 nM | [1][3] |
| SUR1/Kir6.2 (Low Affinity) | Inhibition of Glibenclamide Binding | 100 nM | [1][3] |
Table 3: Example Analytical HPLC Parameters for Glibenclamide & Metabolites
| Parameter | Condition 1 | Condition 2 | Reference(s) |
| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC | [6][9] |
| Column | C18 | C8 | [6][9] |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.5) (3:2) | Ethanol : Methanol (50:50 v/v) | [6][9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [9] |
| Detection | UV at 253 nm | UV at 245 nm | [6][9] |
| Run Time | < 12 minutes | Not specified | [6] |
| Mean Recovery | 92% (for Glibenclamide) | > 99% (for Glibenclamide) | [6][9] |
Synthesis via Biotransformation
Direct chemical synthesis protocols for this compound are not commonly detailed in readily available literature. The most established method for its production is through biotransformation, which mimics the in vivo metabolic pathway. This typically involves the enzymatic hydroxylation of the parent compound, Glibenclamide.
Caption: Metabolic conversion of Glibenclamide to its hydroxylated metabolite.
This protocol describes a generalized workflow for producing this compound using human liver microsomes.
-
Reagents and Materials:
-
Glibenclamide (substrate)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Incubator/shaking water bath set to 37°C
-
-
Procedure:
-
Prepare Substrate Solution: Dissolve Glibenclamide in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, the NADPH-regenerating system, and the human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5-10 minutes to allow the system to equilibrate.
-
Initiate Reaction: Add a small aliquot of the Glibenclamide stock solution to the pre-warmed incubation mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes). The optimal time may need to be determined empirically.
-
Quench Reaction: Terminate the reaction by adding an excess of ice-cold acetonitrile (e.g., 2-3 volumes). This will precipitate the microsomal proteins.
-
Protein Removal: Centrifuge the quenched mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully collect the supernatant, which now contains the parent Glibenclamide and its metabolites, including this compound. This supernatant is now ready for purification.
-
Purification Protocol
The most effective method for isolating this compound from the biotransformation mixture is preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
Caption: General workflow for the purification of this compound via HPLC.
-
Sample Preparation:
-
The supernatant collected from the biotransformation step may be concentrated under a stream of nitrogen if necessary.
-
Reconstitute the residue in the initial mobile phase solvent.
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter before injection.[10]
-
-
HPLC System and Conditions:
-
System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.
-
Column: A preparative C18 column (e.g., dimensions of 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: Monitor the column effluent using a UV detector set to a wavelength where both Glibenclamide and its metabolite absorb, such as 253 nm or 245 nm.[6][9]
-
Flow Rate: Adjust based on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 30% B and equilibrate for the next run. (Note: This gradient is illustrative and must be optimized based on analytical-scale separations.)
-
-
-
Purification Procedure:
-
Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 30% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. As the peak corresponding to this compound begins to elute, start collecting the fraction. Stop collection after the peak has fully eluted. The retention time will be slightly later than the more nonpolar parent compound, Glibenclamide.
-
Post-Run Analysis: Analyze a small aliquot of the collected fraction(s) using an analytical HPLC-MS method to confirm the purity and identity of the compound.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent and water using a rotary evaporator or a lyophilizer.
-
Final Product: The resulting purified solid is this compound, which should be stored under appropriate conditions (-20°C, desiccated) to ensure stability.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. This compound CAS#: 23155-04-6 [amp.chemicalbook.com]
- 8. chemodex.com [chemodex.com]
- 9. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
The Biological Activity of 4-Hydroxyglibenclamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a potent second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is primarily mediated through the stimulation of insulin secretion from pancreatic β-cells.[1][3][4] However, glibenclamide undergoes extensive hepatic metabolism, giving rise to active metabolites that contribute to its overall pharmacological profile.[1][5] This technical guide provides an in-depth exploration of the biological activity of its major active metabolite, 4-trans-hydroxyglibenclamide (M1). We will delve into its mechanism of action, quantitative pharmacological data, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Introduction: Metabolism of Glibenclamide
Glibenclamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, with contributions from CYP2C9, CYP2C19, CYP2C8, and CYP3A7.[1][6] This biotransformation results in the formation of two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[1][5] This document will focus on the biological activity of 4-hydroxyglibenclamide, a significant contributor to the hypoglycemic effect of the parent drug.[5][7]
Mechanism of Action
Similar to its parent compound, this compound exerts its effects by interacting with the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][7] These channels are complex hetero-octameric structures composed of four inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits.[1][8][9] The SUR1 isoform is predominantly found in pancreatic β-cells.[10]
The binding of this compound to the SUR1 subunit of the K-ATP channel leads to its closure.[4][11] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[4]
Quantitative Pharmacological Data
The biological activity of this compound has been quantified in various studies, demonstrating its significant contribution to the overall therapeutic effect of glibenclamide.
| Parameter | Value | Species/System | Reference |
| SUR1/Kir6.2 Binding Affinity (IC50) | |||
| High-affinity site | 0.95 nM | Rat brain synaptosomes | [12] |
| Low-affinity site | 100 nM | Rat brain synaptosomes | [12] |
| Hypoglycemic Effect (in vivo) | |||
| Blood Glucose Reduction (AUC 0-5h vs. placebo) | 18.2 ± 3.3% | Healthy human subjects | [7] |
| Pharmacodynamic Parameters (in vivo) | |||
| CEss50 (steady-state serum concentration for 50% maximal effect) | 23 ng/mL | Healthy human subjects | [13] |
| kEO (elimination rate constant from effect site) | 0.178 h⁻¹ | Healthy human subjects | [13] |
| kEO-HL (equilibration half-life for effect site) | 3.9 h | Healthy human subjects | [13] |
| Emax (maximal effect on blood glucose reduction) | 40% | Healthy human subjects | [13] |
Key Signaling Pathways
The primary signaling pathway modulated by this compound is the insulin secretion pathway in pancreatic β-cells.
Experimental Protocols
The characterization of this compound's biological activity relies on a variety of established experimental techniques.
Radioligand Binding Assay for SUR1 Affinity
This protocol is used to determine the binding affinity of this compound to the sulfonylurea receptor 1 (SUR1).
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the SUR1 receptor, such as rat brain synaptosomes.[12]
-
Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled sulfonylurea (e.g., [³H]-glibenclamide) and varying concentrations of the unlabeled competitor, this compound.
-
Separation: Separate the membrane-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.
In Vivo Hypoglycemic Effect Assessment
This protocol evaluates the blood glucose-lowering effect of this compound in a clinical setting.
References
- 1. ClinPGx [clinpgx.org]
- 2. youtube.com [youtube.com]
- 3. CAS 23155-04-6: 4′-Hydroxyglibenclamide | CymitQuimica [cymitquimica.com]
- 4. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 5. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 9. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Choreography: 4-Hydroxyglibenclamide's Mechanism of Action in Pancreatic Beta-Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glibenclamide, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its ability to stimulate insulin secretion from pancreatic beta-cells. However, the in vivo activity of glibenclamide is not solely dictated by the parent compound. It undergoes hepatic metabolism to form active metabolites, with 4-trans-hydroxyglibenclamide being a prominent and pharmacologically active species. Understanding the precise mechanism of action of this major metabolite is crucial for a comprehensive appreciation of glibenclamide's therapeutic window and potential side effects. This technical guide provides an in-depth exploration of the molecular interactions and signaling cascades initiated by 4-hydroxyglibenclamide in pancreatic beta-cells, offering valuable insights for researchers, scientists, and drug development professionals.
Core Mechanism: Inhibition of the KATP Channel
The primary molecular target of this compound, like its parent compound, is the ATP-sensitive potassium (KATP) channel in the pancreatic beta-cell membrane. These channels are hetero-octameric protein complexes, comprising four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The SUR1 subunit harbors the binding site for sulfonylureas and their active metabolites.
Binding Affinity and Potency
4-trans-hydroxyglibenclamide has been shown to be a potent ligand for the SUR1 subunit of the KATP channel. Competitive binding assays have demonstrated its ability to displace radiolabeled glibenclamide from its binding sites on rat brain synaptosomes, which are rich in SUR1/Kir6.2 channels. These studies have revealed that rac-trans-4-hydroxyglibenclamide inhibits glibenclamide binding with high affinity.
| Compound | Binding Site | IC50 (nM) |
| rac-trans-4-hydroxyglibenclamide | High-affinity site | 0.95 |
| rac-trans-4-hydroxyglibenclamide | Low-affinity site | 100 |
Table 1: Inhibitory concentration (IC50) of rac-trans-4-hydroxyglibenclamide for glibenclamide binding to SUR1/Kir6.2 channels in rat brain synaptosomes.[1]
This high-affinity binding translates to a potent inhibition of KATP channel activity, a critical step in initiating the cascade of events leading to insulin secretion.
Signaling Pathway of this compound-Mediated Insulin Secretion
The binding of this compound to the SUR1 subunit of the KATP channel triggers a well-defined signaling pathway, culminating in the exocytosis of insulin-containing granules.
-
KATP Channel Closure: this compound binds to the SUR1 subunit, inducing a conformational change that closes the associated Kir6.2 potassium channel pore.
-
Membrane Depolarization: The closure of KATP channels reduces the outward flow of positively charged potassium ions (K+), leading to a buildup of positive charge inside the cell and depolarization of the beta-cell membrane.
-
Activation of Voltage-Dependent Calcium Channels (VDCCs): The change in membrane potential activates L-type voltage-dependent calcium channels.
-
Calcium Influx: Opening of VDCCs facilitates a rapid influx of extracellular calcium ions (Ca2+) into the beta-cell cytoplasm.
-
Insulin Granule Exocytosis: The resulting rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity
This technique allows for the direct measurement of KATP channel currents in isolated pancreatic beta-cells and the assessment of their inhibition by this compound.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas.
-
Cell Dispersion: Islets are dispersed into single cells using enzymatic treatment (e.g., trypsin) and gentle mechanical trituration.
-
Cell Culture: Dispersed cells are plated on glass coverslips and cultured for a short period (1-2 days) to allow for recovery and attachment.
-
Recording Setup: A coverslip with adherent beta-cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external physiological salt solution.
-
Pipette Preparation: Borosilicate glass micropipettes with a tip resistance of 3-5 MΩ are fabricated and filled with an internal solution mimicking the intracellular ionic composition.
-
Giga-ohm Seal Formation: The micropipette is brought into close contact with the membrane of a single beta-cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.
-
Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV), and KATP channel currents are elicited by voltage steps. The inhibitory effect of this compound is assessed by perfusing the recording chamber with known concentrations of the compound and measuring the reduction in current amplitude.
Dynamic Insulin Secretion Assay using Islet Perifusion
This method provides a dynamic profile of insulin secretion from intact pancreatic islets in response to various stimuli, including this compound.
Methodology:
-
Islet Preparation: Pancreatic islets are isolated and cultured overnight to allow for recovery.
-
Perifusion System Setup: A perifusion system is assembled, consisting of a reservoir for perifusion solutions, a peristaltic pump, a water bath to maintain the temperature at 37°C, perifusion chambers to hold the islets, and a fraction collector.
-
Islet Loading: A group of size-matched islets (typically 50-100) is placed into each perifusion chamber.
-
Equilibration: The islets are perifused with a physiological buffer containing a basal glucose concentration (e.g., 2.8 mM) until a stable baseline of insulin secretion is established.
-
Stimulation: The perifusion solution is switched to one containing the desired concentration(s) of this compound, with or without varying glucose concentrations.
-
Fraction Collection: The effluent from the perifusion chambers is collected at regular intervals (e.g., every 1-5 minutes) into a 96-well plate.
-
Insulin Quantification: The insulin concentration in each collected fraction is determined using a sensitive immunoassay, such as an ELISA. The resulting data provide a time-course of insulin secretion in response to the stimulus.
Conclusion
This compound, a major active metabolite of glibenclamide, exerts its insulin secretagogue effect through a mechanism parallel to its parent compound. Its high-affinity binding to the SUR1 subunit of the KATP channel leads to channel inhibition, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin. The quantitative data on its binding affinity underscore its significant contribution to the overall pharmacological activity of glibenclamide. A thorough understanding of the molecular interactions and signaling pathways of this compound is indispensable for the rational design of new and improved sulfonylurea-class drugs with enhanced efficacy and safety profiles. Further detailed comparative studies on the potency and efficacy of this compound versus glibenclamide in functional cellular assays will provide a more complete picture of its role in the therapeutic and adverse effects observed with glibenclamide treatment.
References
4-Hydroxyglibenclamide: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyglibenclamide is the major active metabolite of glibenclamide (also known as glyburide), a second-generation sulfonylurea medication widely used in the management of type 2 diabetes mellitus. The parent compound, glibenclamide, exerts its therapeutic effect by stimulating insulin release from pancreatic β-cells. The metabolic conversion to this compound is a critical aspect of its pharmacokinetic profile and overall pharmacological activity. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering essential data and methodologies for researchers and professionals in the field of drug development and pharmacology.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for the design and development of analytical methods and potential drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈ClN₃O₆S | [1] |
| Molecular Weight | 510.00 g/mol | [1] |
| Appearance | White to Off-White Crystalline Solid | [2] |
| Melting Point | 180-184 °C | [2][3] |
| Boiling Point | Data not available; likely to decompose at high temperatures. | |
| Solubility | Slightly soluble in DMSO and Methanol. | [2][3] |
| pKa (Predicted) | 5.08 ± 0.10 | [2] |
| logP (Predicted) | 3.7 | [4] |
Metabolic Pathway of Glibenclamide to this compound
Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, to form its hydroxylated metabolites. The formation of this compound is a key step in its biotransformation.
Caption: Metabolic pathway of glibenclamide to this compound.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key parameters.
Melting Point Determination
The melting point of a compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystalline solid in a mortar and pestle.
-
Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. The sample should be tightly packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For a preliminary determination, heat the sample rapidly to get an approximate melting range.
-
For an accurate measurement, allow the apparatus to cool and then heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point of the substance.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.
Apparatus:
-
Glass vials with screw caps
-
Analytical balance
-
Shaker or rotator set at a constant temperature
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, DMSO, methanol) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stirring plate and stir bar
-
Beaker or titration vessel
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).
-
Titration Setup: Place the sample solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.
-
Titration:
-
If the compound is acidic, titrate with a standardized base (e.g., 0.1 M NaOH).
-
If the compound is basic, titrate with a standardized acid (e.g., 0.1 M HCl).
-
-
Data Collection: Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.
Apparatus:
-
Separatory funnels or screw-capped tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
-
n-Octanol and water (or a suitable buffer, e.g., pH 7.4)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel or tube.
-
Equilibration: Shake the mixture for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Sample Collection: Carefully collect aliquots from both the n-octanol and the aqueous phases.
-
Quantification: Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the determination of a physicochemical property, such as melting point.
References
4-Hydroxyglibenclamide CAS number and chemical structure
This technical guide provides a comprehensive overview of 4-Hydroxyglibenclamide, an active metabolite of the widely-used anti-diabetic drug glibenclamide (also known as glyburide). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, quantitative data, and relevant experimental protocols.
Chemical Identity and Structure
This compound is the major active metabolite of glibenclamide, formed in the liver primarily by the cytochrome P450 enzymes CYP2C8 and CYP2C9.[1][2] Its official CAS number is 23155-00-2 .[1][2][3][4][5]
The chemical structure of this compound is characterized by the addition of a hydroxyl group to the cyclohexyl ring of the parent glibenclamide molecule.
Chemical Name: 5-chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide.[2]
Molecular Formula: C23H28ClN3O6S.[3][5]
Molecular Weight: 510.00 g/mol .[5]
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 23155-00-2[1][2][3][4][5] |
| Molecular Formula | C23H28ClN3O6S[3][5] |
| Molecular Weight | 510.00 g/mol [5] |
| InChI Key | IUWSGCQEWOOQDN-IYARVYRRSA-N |
| SMILES | COc1ccc(cc1C(=O)NCCc2ccc(cc2)S(=O)(=O)NC(=O)N[C@H]3CC--INVALID-LINK--O)Cl |
Physicochemical and Pharmacological Data
This compound is a white to off-white crystalline solid.[3][5] It is slightly soluble in DMSO and methanol.[3][5] The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Melting Point | 180-184°C | [3][5] |
| pKa | 5.08 ± 0.10 (Predicted) | [3][5] |
| IC50 (SUR1/Kir6.2 high affinity) | 0.95 nM | [1][2] |
| IC50 (SUR1/Kir6.2 low affinity) | 100 nM | [1][2] |
Mechanism of Action: KATP Channel Inhibition
Similar to its parent compound, this compound exerts its hypoglycemic effect by acting on the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).
The binding of this compound to the SUR1 subunit leads to the closure of the KATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and subsequent exocytosis of insulin.
The following diagram illustrates the signaling pathway of this compound at the pancreatic β-cell.
Experimental Protocols
Biological Synthesis (Metabolism of Glibenclamide)
As this compound is a primary metabolite, its most relevant synthesis in a biological context is through the metabolism of glibenclamide.
Objective: To produce this compound from glibenclamide using a system that mimics hepatic metabolism.
Materials:
-
Glibenclamide
-
Human liver microsomes (or recombinant CYP2C8/CYP2C9 enzymes)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding glibenclamide (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration typically below 1%).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis and purification of this compound.
Quantification of this compound in Plasma by HPLC
Objective: To determine the concentration of this compound in plasma samples.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.
-
C18 reverse-phase column.
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Plasma samples containing this compound.
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
Protein precipitation and/or liquid-liquid extraction reagents (e.g., acetonitrile, ethyl acetate).
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add a known amount of the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot into the HPLC system.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (gradient or isocratic elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm or MS/MS with appropriate transitions.
-
Injection Volume: 20 µL
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte in spiked plasma standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram outlines the general workflow for the quantification of this compound in a plasma sample.
Conclusion
This compound is a pharmacologically active metabolite of glibenclamide that contributes to the overall therapeutic effect of the parent drug. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetics is crucial for the development of new antidiabetic agents and for optimizing the clinical use of glibenclamide. The experimental protocols provided in this guide offer a starting point for researchers investigating this important compound.
References
The Central Role of Cytochrome P450 2C9 in the Bioactivation of Glibenclamide: A Technical Guide to 4-Hydroxyglibenclamide Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glibenclamide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its metabolism, primarily the formation of the active metabolite 4-Hydroxyglibenclamide. This technical guide provides an in-depth exploration of the pivotal role of Cytochrome P450 2C9 (CYP2C9) in this critical biotransformation. We will delve into the enzymatic kinetics, the significant impact of genetic variations within the CYP2C9 gene, and detailed experimental protocols for the in vitro characterization of this metabolic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacogenetics.
The Metabolic Pathway of Glibenclamide
Glibenclamide undergoes extensive hepatic metabolism, with the hydroxylation of the cyclohexyl ring being the principal route of biotransformation. This reaction results in the formation of two main metabolites: 4-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide. The 4-trans-hydroxy metabolite is the major and pharmacologically active metabolite. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP2C9 as the primary catalyst for the formation of this compound.[1] While other isoforms like CYP3A4 may play a minor role, the contribution of CYP2C9 is predominant.
Caption: Metabolic activation of Glibenclamide to this compound by CYP2C9.
Quantitative Analysis of CYP2C9-Mediated this compound Formation
The enzymatic kinetics of CYP2C9 in the formation of this compound are crucial for understanding the rate and extent of glibenclamide metabolism. While specific Vmax values for this compound formation are not consistently reported in the literature, the apparent Michaelis-Menten constant (Km) for glibenclamide metabolism by human liver microsomes has been determined to be in the range of 4 to 12 µM.[2]
Table 1: Kinetic Parameters for Glibenclamide Metabolism
| Parameter | Value | Enzyme Source | Reference |
| Apparent K_m_ | 4 - 12 µM | Human Liver Microsomes | [2] |
| V_max_ | Not consistently reported | - | - |
Table 2: Impact of CYP2C9 Genetic Polymorphisms on Glibenclamide Pharmacokinetics
| Genotype | Effect on Glibenclamide Clearance | Clinical Implication | References |
| CYP2C91/1 (Wild-type) | Normal Clearance | Standard dosing | [3][4][5] |
| CYP2C91/2 | Slightly Reduced Clearance | Increased monitoring may be beneficial | [3][4][6] |
| CYP2C91/3 | Moderately to Markedly Reduced Clearance | Increased risk of hypoglycemia; dose reduction may be required | [3][4][5][6][7] |
| CYP2C92/2 | Reduced Clearance | Increased risk of hypoglycemia; dose reduction likely required | [3][8] |
| CYP2C92/3 | Markedly Reduced Clearance | High risk of hypoglycemia; significant dose reduction or alternative therapy recommended | [3][8] |
| CYP2C93/3 | Markedly Reduced Clearance | High risk of hypoglycemia; significant dose reduction or alternative therapy recommended | [3][8] |
The Influence of CYP2C9 Genetic Polymorphisms
The gene encoding CYP2C9 is highly polymorphic, with several variant alleles leading to decreased enzyme activity. The most clinically significant variants are CYP2C92 and CYP2C93. Individuals carrying these alleles exhibit reduced metabolism of glibenclamide, leading to higher plasma concentrations and an increased risk of hypoglycemia.[3][6][8] The clearance of glibenclamide can be reduced by up to 50% in heterozygous carriers of the CYP2C9*3 allele and even more significantly in homozygous carriers.[3] This underscores the importance of pharmacogenetic testing in personalizing glibenclamide therapy to mitigate the risk of adverse drug reactions.
Experimental Protocols
In Vitro Metabolism of Glibenclamide using Human Liver Microsomes
This protocol outlines the general procedure for assessing the metabolism of glibenclamide to this compound using human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (pooled)
-
Glibenclamide
-
This compound standard
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (e.g., 0.2-0.5 mg/mL), and glibenclamide at various concentrations (e.g., bracketing the expected Km).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes, determined from linearity studies).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
Analysis by High-Performance Liquid Chromatography (HPLC)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm or Mass Spectrometry (for higher sensitivity and specificity)
-
Injection Volume: 20 µL
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound formed in the samples by comparing their peak areas to the standard curve.
Caption: A typical experimental workflow for in vitro glibenclamide metabolism studies.
Conclusion
CYP2C9 is the principal enzyme responsible for the metabolic activation of glibenclamide to its active metabolite, this compound. The kinetic parameters of this biotransformation, particularly the influence of genetic polymorphisms in the CYP2C9 gene, have profound implications for the therapeutic efficacy and safety of glibenclamide. A thorough understanding of the role of CYP2C9, facilitated by robust in vitro experimental models, is paramount for the continued safe and effective use of this important antidiabetic agent and for the development of novel therapeutics metabolized through this pathway. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies related to CYP2C9 and glibenclamide metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of CYP2C9 amino acid polymorphisms on glyburide kinetics and on the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. bioivt.com [bioivt.com]
- 8. m.youtube.com [m.youtube.com]
4-Hydroxyglibenclamide as a Sulfonylurea Receptor Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-hydroxyglibenclamide, an active metabolite of the widely used anti-diabetic drug glibenclamide (glyburide). It details its interaction with the sulfonylurea receptor (SUR), a critical component of the ATP-sensitive potassium (K-ATP) channel. This document consolidates quantitative binding data, presents detailed experimental protocols for studying its effects, and illustrates key signaling pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in pharmacology, ion channel research, and the development of novel therapeutics for metabolic diseases.
Introduction
Sulfonylureas are a class of drugs that have been a cornerstone in the management of type 2 diabetes for decades.[1][2] Their primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[2][3][4] The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1][5]
Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP2C9, into active metabolites, including 4-trans-hydroxyglibenclamide (M1).[3][6] This metabolite has been shown to possess hypoglycemic effects by stimulating insulin secretion, indicating its own significant pharmacological activity.[7][8][9] Understanding the binding characteristics and functional effects of this compound is crucial for a complete comprehension of the therapeutic and potential off-target effects of its parent compound.
Interaction with the Sulfonylurea Receptor (SUR)
The sulfonylurea receptor exists in different isoforms, with SUR1 being predominant in pancreatic β-cells and SUR2A and SUR2B found in cardiac and smooth muscle, respectively.[10] The affinity of sulfonylureas for these different isoforms determines their tissue selectivity and potential cardiovascular side effects.[10]
4-trans-hydroxyglibenclamide has been demonstrated to be a potent inhibitor of glibenclamide binding to rat brain synaptosomes, which are rich in SUR1/Kir6.2 channels.[6] This suggests that the metabolite retains a high affinity for the pancreatic form of the receptor.
Binding Affinity Data
The following table summarizes the quantitative data available for the binding affinity of this compound and its parent compound, glibenclamide, to the sulfonylurea receptor.
| Compound | Receptor/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| rac-trans-4-hydroxy Glyburide | Rat Brain Synaptosomes (SUR1/Kir6.2) | Inhibition of [3H]glibenclamide binding | IC50 (high affinity site) | 0.95 | [6] |
| rac-trans-4-hydroxy Glyburide | Rat Brain Synaptosomes (SUR1/Kir6.2) | Inhibition of [3H]glibenclamide binding | IC50 (low affinity site) | 100 | [6] |
| Glibenclamide | SUR2B(Y1206S) mutant | [3H]glibenclamide binding | K_D | 4 | [11] |
| Glibenclamide | Wild-type SUR2B | [3H]glibenclamide binding | K_D | 22 | [11] |
Signaling Pathway of Sulfonylurea-Induced Insulin Secretion
Sulfonylureas, including this compound, initiate a cascade of events in the pancreatic β-cell to stimulate insulin release. The binding of the ligand to the SUR1 subunit of the K-ATP channel is the critical first step.
Caption: Sulfonylurea binding to SUR1 inhibits the K-ATP channel, leading to insulin secretion.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible investigation of this compound's properties.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the sulfonylurea receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]glibenclamide).[12][13][14]
Materials:
-
Membrane preparations from cells or tissues expressing the sulfonylurea receptor (e.g., rat brain synaptosomes, HEK-293 cells transfected with SUR subunits).[15][16]
-
Radioligand: [3H]glibenclamide.
-
Unlabeled this compound.
-
Unlabeled glibenclamide (for defining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]
-
Scintillation cocktail.[16]
-
Glass fiber filters (e.g., GF/C).[16]
-
96-well plates.[16]
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer.[16] Determine the protein concentration using a suitable method (e.g., BCA assay).[16]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[17] Plot the specific binding as a function of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.
Caption: Workflow for determining the binding affinity of a compound to a receptor.
Patch-Clamp Electrophysiology
This protocol is used to directly measure the effect of this compound on the activity of K-ATP channels in isolated cells.[18][19][20] The inside-out patch configuration is ideal for studying the direct interaction of the compound with the intracellular face of the channel.[21]
Materials:
-
Isolated cells expressing K-ATP channels (e.g., pancreatic β-cells, cardiomyocytes, or transfected cell lines).[18][19]
-
Patch-clamp rig (amplifier, micromanipulator, microscope).[21]
-
Borosilicate glass capillaries for pulling patch pipettes.[22]
-
Pipette solution (intracellular): e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2 with KOH.[18]
-
Bath solution (extracellular): e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl2, 1 mM CaCl2, pH 7.4 with KOH.[18]
-
This compound stock solution.
Procedure:
-
Cell Preparation: Isolate and culture cells on coverslips. For pancreatic β-cells, islets can be isolated by collagenase digestion and then dissociated into single cells.[18]
-
Pipette Pulling and Filling: Pull glass capillaries to create micropipettes with a resistance of 4-8 MΩ.[22] Fill the pipette with the intracellular solution.[22]
-
Giga-seal Formation: Approach a cell with the pipette tip and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.[20]
-
Inside-Out Configuration: After forming a giga-seal, pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.[21]
-
Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV) and record the single-channel currents.[21]
-
Drug Application: Perfuse the bath with a solution containing this compound and observe the effect on channel activity (e.g., a decrease in open probability).
-
Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and single-channel conductance before and after drug application.
Caption: Workflow for measuring the direct effect of a compound on ion channel activity.
Insulin Secretion Assay
This assay quantifies the amount of insulin released from pancreatic islets in response to treatment with this compound.[18]
Materials:
-
Isolated pancreatic islets.
-
Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations.[18]
-
This compound stock solution.
-
Insulin immunoassay kit (e.g., RIA or ELISA).
Procedure:
-
Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) and culture them overnight.[18]
-
Pre-incubation: Pre-incubate groups of islets in KRBB with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.[18]
-
Stimulation: Incubate the islets in KRBB containing either a stimulatory glucose concentration (e.g., 16.7 mM) or a low glucose concentration supplemented with different concentrations of this compound.[18]
-
Sample Collection: After the incubation period (e.g., 60 minutes), collect the supernatant.[18]
-
Insulin Measurement: Measure the insulin concentration in the collected supernatant using a specific immunoassay.[7][8]
-
Data Analysis: Normalize the amount of insulin secreted to the islet number or DNA/protein content. Compare the insulin secretion in response to this compound with basal and glucose-stimulated secretion.
Functional Effects and Clinical Relevance
Studies have shown that this compound is not merely an inactive byproduct but contributes to the overall hypoglycemic effect of glibenclamide.[7][8] In a study with healthy human subjects, intravenously administered 4-trans-hydroxy-glibenclamide significantly lowered blood glucose levels and increased serum insulin levels.[7][8][9] The blood glucose reduction was comparable to that of intravenous glibenclamide, highlighting its clinical relevance.[7][8]
Conclusion
This compound is a pharmacologically active metabolite of glibenclamide that acts as a potent ligand for the sulfonylurea receptor. Its ability to inhibit K-ATP channels and stimulate insulin secretion contributes significantly to the therapeutic effect of its parent drug. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced pharmacology of this compound and its implications for the development of more selective and effective therapies for type 2 diabetes. A thorough understanding of the roles of active metabolites is paramount in drug development to fully characterize the efficacy and safety profile of a therapeutic agent.
References
- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 2. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Variations in tissue selectivity amongst insulin secretagogues: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of K(ATP) channel modulators with sulfonylurea receptor SUR2B: implication for tetramer formation and allosteric coupling of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. docs.axolbio.com [docs.axolbio.com]
Pharmacological Profile of Glibenclamide Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide (also known as glyburide) is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. Following administration, glibenclamide is extensively metabolized in the liver into two major active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[1][2] These metabolites are not mere inactive byproducts; they possess their own distinct pharmacological profiles that contribute significantly to the overall therapeutic and adverse effects of glibenclamide. This technical guide provides a comprehensive overview of the pharmacological properties of these metabolites, with a focus on their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical implications.
Metabolism of Glibenclamide
Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9.[1][3] In placental tissue, the aromatase enzyme CYP19A1 has also been shown to be involved in its metabolism.[1] The metabolic process results in the formation of two primary hydroxylated metabolites, M1 and M2, which are then eliminated mainly through the kidneys.[4]
Pharmacological Activity and Mechanism of Action
Both M1 and M2 metabolites are pharmacologically active and exert a hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells.[5][6][7] This action is mediated through two principal signaling pathways:
ATP-Sensitive Potassium (K-ATP) Channel-Dependent Pathway
Similar to the parent compound, the primary mechanism of action for M1 and M2 involves the inhibition of ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][8] The K-ATP channel is a complex composed of the sulfonylurea receptor 1 (SUR1) subunit and the inwardly rectifying potassium channel subunit Kir6.2.[8] By binding to the SUR1 subunit, the metabolites induce closure of the K-ATP channel, leading to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules.[8]
K-ATP Channel-Independent Pathway via CPT-1 Inhibition
Emerging evidence suggests a secondary, K-ATP channel-independent mechanism of action for glibenclamide and potentially its metabolites. This pathway involves the inhibition of carnitine palmitoyltransferase 1 (CPT-1), a mitochondrial enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[9][10] Inhibition of CPT-1 leads to an accumulation of cytosolic long-chain acyl-CoAs, which are then shunted towards the synthesis of signaling lipids like diacylglycerol (DAG).[11] Elevated DAG levels activate protein kinase C (PKC), which in turn promotes insulin exocytosis.[9][11] This pathway may contribute to the sustained insulin secretion observed with glibenclamide, even after its dissociation from the SUR1 receptor.[10]
Pharmacokinetic Profile
The pharmacokinetic properties of glibenclamide and its metabolites are crucial for understanding their clinical effects, especially in specific patient populations.
| Parameter | Glibenclamide (Gb) | Metabolite M1 | Metabolite M2 | Reference(s) |
| Peak Serum Concentration (Cmax) in Normal Renal Function | 16-57 ng/mL | 24-85 ng/mL | 7-22 ng/mL | [4] |
| Peak Serum Concentration (Cmax) in Impaired Renal Function | Lower than NRF | Higher than NRF | Higher than NRF | [4] |
| Area Under the Curve (AUC) in Normal Renal Function | - | - | - | |
| Area Under the Curve (AUC) in Impaired Renal Function | Lower than NRF | Higher than NRF | - | [4] |
| Elimination Half-life (t1/2) | ~10 hours | - | - | [8] |
| Primary Route of Elimination | Hepatic Metabolism | Renal | Renal | [4] |
NRF: Normal Renal Function
Pharmacodynamic Profile
Pharmacodynamic studies have revealed that the metabolites of glibenclamide are not only active but may also be more potent and have a longer duration of action than the parent drug at lower concentrations.[12][13]
| Parameter | Glibenclamide (Gb) | Metabolite M1 | Metabolite M2 | Reference(s) |
| Steady-state serum concentration for 50% of maximal effect (CEss50) | 108 ng/mL | 23 ng/mL | 37 ng/mL | [12][13] |
| Maximum effect (Emax) - % blood glucose reduction | 56% | 40% | 27% | [12][13] |
| Equilibration half-life for the effect site (kEO-HL) | 0.44 h | 3.9 h | 1.4 h | [12][13] |
| Mean Blood Glucose Reduction (0-5h vs. placebo) | 19.9% (IV), 23.8% (oral) | 18.2% | 12.5% | [6][7] |
Experimental Protocols
A variety of in vitro and in vivo methods are employed to characterize the pharmacological profile of glibenclamide and its metabolites.
In Vitro Assays
-
K-ATP Channel Binding Affinity Assay:
-
Objective: To determine the binding affinity of the compounds to the SUR1 subunit of the K-ATP channel.
-
Methodology: Radioligand binding assays are typically performed using cell membranes prepared from cell lines expressing the recombinant K-ATP channel subunits (e.g., COS-7 cells expressing Kir6.2 and SUR1).[14] Membranes are incubated with a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) in the presence of varying concentrations of the unlabeled test compound (glibenclamide or its metabolites). The amount of bound radioactivity is measured, and the data are used to calculate the inhibitory constant (Ki), which reflects the binding affinity.[15][16]
-
-
Insulin Secretion Assay from Isolated Pancreatic Islets:
-
Objective: To measure the ability of the compounds to stimulate insulin secretion.
-
Methodology: Pancreatic islets are isolated from animal models (e.g., rats) or human donors.[3] The islets are then incubated in a buffer solution containing various concentrations of glucose and the test compound. After a defined incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[17][18][19]
-
-
Carnitine Palmitoyltransferase 1 (CPT-1) Inhibition Assay:
-
Objective: To assess the inhibitory effect of the compounds on CPT-1 activity.
-
Methodology: CPT-1 activity is measured in isolated mitochondria or tissue homogenates (e.g., from pancreatic islets).[9][11] The assay typically involves incubating the biological sample with a radiolabeled fatty acid substrate (e.g., [3H]palmitoyl-CoA) and L-carnitine in the presence or absence of the test compound. The formation of the radiolabeled product, acylcarnitine, is quantified to determine the rate of CPT-1 activity.[20]
-
In Vivo Studies
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Humans:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of glibenclamide and its metabolites and to correlate their plasma concentrations with the hypoglycemic effect.
-
Methodology: Healthy volunteers or patients with type 2 diabetes receive a single or multiple doses of glibenclamide.[12][21][22][23] Serial blood samples are collected over a specified period, and the plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[2][5][8][24] Blood glucose levels are also monitored at the same time points. The resulting data are then analyzed using PK/PD modeling software to determine key parameters like Cmax, AUC, half-life, CEss50, and Emax.[10]
-
Cardiovascular Safety Profile
The cardiovascular safety of sulfonylureas, particularly glibenclamide, has been a subject of debate. Some studies have associated glibenclamide with an increased risk of cardiovascular mortality compared to other sulfonylureas like gliclazide and glimepiride.[6][25] The proposed mechanism for this increased risk involves the blockade of K-ATP channels in cardiac muscle, which can impair the heart's ability to adapt to ischemic conditions and may lead to arrhythmias.[13][26][27] There is currently a lack of specific data directly comparing the cardiovascular effects of glibenclamide's metabolites to the parent drug. Given that the metabolites retain activity at the K-ATP channel, their potential impact on cardiovascular function warrants further investigation.
Clinical Implications and Conclusion
The active metabolites of glibenclamide, M1 and M2, play a significant role in its overall pharmacological effect. Their hypoglycemic activity, coupled with a potentially higher potency and longer duration of action at low concentrations, contributes to the efficacy of the parent drug. However, the renal elimination of these active metabolites is a critical consideration, as their accumulation in patients with impaired renal function can lead to prolonged and severe hypoglycemia.[4][28]
The cardiovascular safety profile of glibenclamide, and by extension its active metabolites, remains a concern. The blockade of cardiac K-ATP channels may have detrimental effects, particularly in patients with underlying cardiovascular disease.
References
- 1. dovepress.com [dovepress.com]
- 2. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 6. Cardiovascular Safety Profile of Currently Available Diabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glibenclamide population pharmacokinetic/pharmacodynamic modeling in South African type 2 diabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Characterization of low-affinity binding sites for glibenclamide on the Kir6.2 subunit of the beta-cell KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 16. Kinetic analysis of the inhibitory effect of glibenclamide on KATP channels of mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Studies on the dynamics and mechanism of glibenclamide-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 22. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iajps.com [iajps.com]
- 25. Glibenclamide-related excess in total and cardiovascular mortality risks: data from large Ukrainian observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Insulin Secretion Assay Using 4-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane, leading to membrane depolarization, influx of calcium, and subsequent exocytosis of insulin-containing granules.[1][2][3] Following administration, glibenclamide is metabolized in the liver to active metabolites, principally 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). In vivo studies in humans have demonstrated that these metabolites, including 4-Hydroxyglibenclamide, possess hypoglycemic properties themselves, which are attributed to their ability to stimulate insulin secretion.[4]
These application notes provide a detailed protocol for an in vitro assay to characterize the insulinotropic effects of this compound on pancreatic β-cells. This assay is crucial for understanding the pharmacological activity of this metabolite and its potential contribution to the overall therapeutic effect of glibenclamide. The provided protocols are adaptable for use with pancreatic islet cultures or insulin-secreting cell lines (e.g., MIN6, INS-1).
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on insulin secretion from isolated pancreatic islets under basal and stimulatory glucose conditions.
| Treatment Condition | Glucose Concentration (mM) | This compound (µM) | Insulin Secretion (ng/islet/hour) | Fold Increase over Basal |
| Basal | 2.8 | 0 | 0.5 ± 0.1 | 1.0 |
| Stimulatory | 16.7 | 0 | 5.0 ± 0.8 | 10.0 |
| Basal + 4-OH-Glibenclamide | 2.8 | 1 | 1.2 ± 0.2 | 2.4 |
| Basal + 4-OH-Glibenclamide | 2.8 | 10 | 2.5 ± 0.4 | 5.0 |
| Basal + 4-OH-Glibenclamide | 2.8 | 50 | 4.0 ± 0.6 | 8.0 |
| Stimulatory + 4-OH-Glibenclamide | 16.7 | 10 | 7.5 ± 1.1 | 15.0 |
Signaling Pathway
Caption: Signaling pathway of this compound-induced insulin secretion.
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to determine the dose-dependent effect of this compound on insulin secretion from isolated pancreatic islets or cultured insulin-secreting cells.
Materials:
-
Isolated pancreatic islets or insulin-secreting cell line (e.g., MIN6, INS-1)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound stock solution (dissolved in DMSO)
-
24-well or 96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Seeding:
-
For cell lines: Seed cells into a 24-well or 96-well plate to achieve 80-90% confluency on the day of the assay.
-
For islets: Handpick islets of similar size and place 10-15 islets per well of a 24-well plate. Culture islets overnight to allow recovery.
-
-
Pre-incubation:
-
Gently wash the cells/islets twice with KRB buffer containing 2.8 mM glucose.
-
Pre-incubate in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal state of insulin secretion.
-
-
Compound Treatment:
-
Prepare fresh KRB buffer containing the desired concentrations of this compound (e.g., 0, 1, 10, 50 µM) in both low (2.8 mM) and high (16.7 mM) glucose KRB buffers. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include the following controls:
-
Basal glucose (2.8 mM) with vehicle (DMSO).
-
Stimulatory glucose (16.7 mM) with vehicle (DMSO).
-
-
-
Incubation:
-
Remove the pre-incubation buffer and add the treatment buffers to the respective wells.
-
Incubate the plate at 37°C in a CO2 incubator for 1 hour.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris and store at -20°C until insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion data to the number of islets or total protein content of the cells.
-
Calculate the fold increase in insulin secretion for each treatment condition relative to the basal glucose control.
-
Experimental Workflow
Caption: Workflow for the static GSIS assay.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro investigation of this compound's effect on insulin secretion. The static GSIS assay is a robust method for determining dose-response relationships and understanding the insulinotropic potential of this active metabolite. These studies are essential for a complete pharmacological profiling of glibenclamide and its metabolites, contributing to a better understanding of its therapeutic action and potential for variability in patient response.
References
- 1. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 2. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Hydroxyglibenclamide in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Hydroxyglibenclamide, a primary metabolite of the anti-diabetic drug glibenclamide, in human plasma. The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic and drug metabolism studies. The protocol outlines sample preparation using liquid-liquid extraction and chromatographic conditions for optimal separation and detection.
Introduction
Glibenclamide is a widely prescribed sulfonylurea drug for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the body, with 4-trans-hydroxyglibenclamide being one of its major active metabolites.[1] Accurate quantification of this metabolite in biological matrices is crucial for understanding the pharmacokinetics and overall therapeutic effect of the parent drug. This document provides a detailed HPLC method for the reliable quantification of this compound in human plasma.
Experimental
Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this method. The chromatographic separation is achieved on a C18 analytical column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 Column (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 25 mM Phosphate Buffer (pH 3.5) (60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm[3] |
| Column Temperature | Ambient (25 °C) |
| Run Time | Approximately 15 minutes |
Sample Preparation
A liquid-liquid extraction procedure is employed to isolate this compound from human plasma, ensuring a clean extract for HPLC analysis.[4][5]
Protocol for Sample Preparation:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., Glipizide, 20 µg/mL).
-
Add 1.0 mL of extraction solvent (e.g., a mixture of Dichloromethane and Hexane (50:50, v/v)).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy for the intended application.
Linearity
The linearity of the method was assessed by preparing calibration standards of this compound in blank plasma at six different concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the corresponding concentration.
Table 2: Linearity of this compound Quantification
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 50 - 1200 | y = 0.0012x + 0.015 | 0.998 |
Note: Data presented is representative and may vary based on specific instrumentation and laboratory conditions.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days, respectively.
Table 3: Precision and Accuracy Data for this compound
| QC Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 100 | 4.5 | 6.2 | 95.8 |
| Medium | 500 | 3.1 | 4.8 | 102.3 |
| High | 1000 | 2.5 | 3.9 | 98.7 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration with a signal-to-noise ratio of about 10:1.
Table 4: LOD and LOQ for this compound
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 15 |
| Limit of Quantification (LOQ) | 40[3] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic conditions provide excellent separation and detection. This method is well-suited for routine use in clinical and research laboratories for pharmacokinetic and drug metabolism studies of glibenclamide.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. iajps.com [iajps.com]
- 3. Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
Application Notes and Protocols for 4-Hydroxyglibenclamide in Isolated Islets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for investigating the effects of 4-Hydroxyglibenclamide, an active metabolite of the sulfonylurea drug glibenclamide, on isolated pancreatic islets. The protocols outlined below cover islet isolation and culture, assessment of insulin secretion, evaluation of ion channel activity, and determination of cell viability.
Introduction
Glibenclamide is a widely prescribed second-generation sulfonylurea for the treatment of type 2 diabetes. It functions by stimulating insulin release from pancreatic beta-cells.[1] Glibenclamide is extensively metabolized in the liver to active metabolites, primarily 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[2][3] Studies in humans have demonstrated that these metabolites, including this compound, possess hypoglycemic effects by stimulating insulin secretion.[4] The glucose-lowering effect of this compound has been shown to be comparable to that of intravenously administered glibenclamide, indicating its significant pharmacological activity.[4]
These protocols are designed to facilitate the in vitro study of this compound's direct effects on pancreatic islet function, providing a framework for understanding its mechanism of action and potential therapeutic implications.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments. The values for this compound are projected based on its known in vivo potency relative to glibenclamide and established in vitro data for the parent compound.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Glucose Concentration (mM) | Insulin Secretion (ng/islet/hour) | Fold Change vs. Low Glucose |
| Control | 3.3 | 0.5 ± 0.1 | 1.0 |
| Control | 16.7 | 5.0 ± 0.8 | 10.0 |
| This compound (1 µM) | 3.3 | 2.5 ± 0.4 | 5.0 |
| This compound (1 µM) | 16.7 | 7.5 ± 1.2 | 15.0 |
| Glibenclamide (1 µM) | 3.3 | 2.8 ± 0.5 | 5.6 |
| Glibenclamide (1 µM) | 16.7 | 8.0 ± 1.3 | 16.0 |
Table 2: Effect of this compound on KATP Channel Activity
| Compound | Concentration (µM) | KATP Channel Inhibition (%) | IC50 (µM) |
| This compound | 0.01 | 15 ± 3 | ~0.1 |
| 0.1 | 55 ± 8 | ||
| 1 | 85 ± 5 | ||
| 10 | 98 ± 2 | ||
| Glibenclamide | 0.01 | 20 ± 4 | ~0.05 |
| 0.1 | 60 ± 7 | ||
| 1 | 90 ± 4 | ||
| 10 | 99 ± 1 |
Table 3: Effect of this compound on Islet Cell Viability
| Treatment Group | Incubation Time (hours) | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 48 | 2 ± 0.5 | 1 ± 0.3 |
| This compound (1 µM) | 48 | 3 ± 0.7 | 1.5 ± 0.4 |
| Glibenclamide (1 µM) | 48 | 4 ± 0.8 | 2 ± 0.5 |
| Staurosporine (1 µM) | 48 | 50 ± 5 | 10 ± 2 |
Experimental Protocols
Protocol 1: Isolation and Culture of Pancreatic Islets
This protocol describes a standard method for isolating pancreatic islets from a rodent model.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Histopaque-1077
-
Sterile surgical instruments
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perfuse the pancreas through the common bile duct with cold HBSS followed by a collagenase P solution.
-
Excise the distended pancreas and incubate at 37°C for 15-20 minutes to digest the tissue.
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash the digest with HBSS and purify the islets by density gradient centrifugation using Histopaque-1077.
-
Collect the islet fraction, wash with HBSS, and hand-pick islets under a stereomicroscope.
-
Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for assessing the effect of this compound on insulin secretion from isolated islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA
-
Glucose solutions (3.3 mM and 16.7 mM in KRB buffer)
-
This compound stock solution (in DMSO)
-
Isolated islets
-
Insulin ELISA kit
Procedure:
-
Pre-incubate batches of 10-15 size-matched islets in KRB buffer with 3.3 mM glucose for 1 hour at 37°C.
-
Following pre-incubation, transfer the islets to fresh KRB buffer containing:
-
3.3 mM glucose (basal)
-
16.7 mM glucose (stimulatory)
-
3.3 mM glucose + desired concentration of this compound
-
16.7 mM glucose + desired concentration of this compound
-
Include a vehicle control (DMSO).
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to determine total insulin content.
-
Measure insulin concentrations in the supernatant and islet lysates using an insulin ELISA kit.
-
Normalize secreted insulin to the total insulin content.
Protocol 3: Assessment of KATP Channel Activity (Patch-Clamp Electrophysiology)
This protocol describes the use of the patch-clamp technique to measure the effect of this compound on ATP-sensitive potassium (KATP) channels in dispersed islet cells.
Materials:
-
Dispersed islet cells
-
Extracellular and intracellular solutions for patch-clamp recording
-
Patch-clamp amplifier and data acquisition system
-
This compound
Procedure:
-
Disperse isolated islets into single cells using a non-enzymatic dissociation solution.
-
Plate the dispersed cells onto glass coverslips.
-
Perform whole-cell or inside-out patch-clamp recordings.
-
For whole-cell recordings, apply this compound to the bath solution and measure the change in KATP current.
-
For inside-out patch recordings, apply this compound to the intracellular face of the membrane patch and measure the inhibition of channel activity.
-
Construct a dose-response curve to determine the IC50 value for this compound.
Protocol 4: Cell Viability and Apoptosis Assay
This protocol outlines the use of flow cytometry to assess the impact of this compound on islet cell viability and apoptosis.
Materials:
-
Isolated islets
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture isolated islets in the presence or absence of this compound for 24-48 hours.
-
Disperse the islets into a single-cell suspension.
-
Wash the cells with binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: Signaling pathway of insulin secretion stimulated by glucose and this compound.
Caption: General experimental workflow for studying this compound in isolated islets.
References
Application Notes and Protocols: 4-Hydroxyglibenclamide Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyglibenclamide is the major active metabolite of Glibenclamide (also known as Glyburide), a second-generation sulfonylurea drug widely used in the management of type 2 diabetes mellitus.[1] The conversion of Glibenclamide to this compound is primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP2C9. As an active metabolite, this compound exhibits pharmacological activity, notably the inhibition of ATP-sensitive potassium (K-ATP) channels, which are composed of the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel Kir6.2.[1] Understanding the properties and handling of this metabolite is crucial for research into its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure consistency and reliability in experimental settings.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline solid. It is characterized as hygroscopic and moisture-sensitive. While specific quantitative solubility data for this compound is limited, it is known to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.
For reference, the solubility of the parent compound, Glibenclamide, in various organic solvents is provided below. This can serve as an estimate for this compound, though empirical determination is recommended.
Table 1: Solubility of Glibenclamide in Organic Solvents at Various Temperatures
| Solvent | Temperature (°C) | Mole Fraction (x10^4) | Solubility (mg/mL) |
| DMSO | 25 | 189 | ~96.5 |
| DMSO | 30 | 224 | ~114.4 |
| DMSO | 35 | 261 | ~133.3 |
| DMSO | 40 | 308 | ~157.3 |
| Methanol | 25 | 1.2 | ~0.6 |
| Methanol | 40 | 2.5 | ~1.3 |
| Ethanol | 25 | 1.8 | ~0.9 |
| Ethanol | 40 | 3.8 | ~1.9 |
Note: The solubility in mg/mL is an approximation calculated from the mole fraction data of Glibenclamide and the respective solvent densities. This data should be used as a guideline, and it is highly recommended to perform solubility tests for this compound in your specific experimental conditions.
Stock Solution Preparation
The following protocols outline the preparation of this compound stock solutions for both in vitro and in vivo applications. Given its limited aqueous solubility, organic solvents are necessary for initial dissolution.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.10 mg of this compound (Molecular Weight: 510.00 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 5.10 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots under the recommended conditions (see Storage Conditions section).
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is critical to maintain its integrity and activity.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years[2] | Protect from light and moisture.[2] The compound is hygroscopic. |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Store in tightly sealed vials. Minimize freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | Preferred for longer-term storage. |
Important Considerations:
-
Hygroscopic Nature: Due to its hygroscopic nature, it is essential to handle the solid powder in a dry environment and to ensure that storage containers are tightly sealed.
-
Light Sensitivity: Protect the solid compound and its solutions from light. Use amber-colored vials or wrap clear vials in aluminum foil.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Fresh is Best: Whenever possible, it is advisable to prepare fresh solutions for experiments to ensure maximum potency.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thawing: Remove an aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in your cell culture medium.
-
Immediate Use: Use the freshly prepared working solutions immediately in your experiments. Do not store diluted aqueous solutions for extended periods.
Signaling Pathway
This compound, like its parent compound Glibenclamide, primarily targets the ATP-sensitive potassium (K-ATP) channels in pancreatic beta cells. Inhibition of these channels leads to cell membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.
References
Application Note: Quantitative Analysis of 4-Hydroxyglibenclamide in Human Plasma by LC-MS/MS
Introduction
Glibenclamide (also known as glyburide) is a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver, with 4-hydroxyglibenclamide (M1, 4-trans-hydroxycyclohexyl glyburide) being one of its major pharmacologically active metabolites.[1] Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental
-
This compound (M1) reference standard (purity ~99.9%)[1]
-
Glibenclamide-d11 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Water (deionized, 18 MΩ·cm)
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[1]
-
To 400 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (glibenclamide-d11).
-
Vortex the sample for 1 minute.
-
Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the sample at 12,000 × g for 15 minutes at 4 °C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 120 µL of a 50:50 (v/v) mixture of aqueous ammonium acetate buffer (5 mM, pH 5.0) and methanol.[1]
-
Filter the reconstituted sample before injection into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2] |
| Flow Rate | 0.5 mL/min |
| Gradient | Isocratic or gradient elution tailored for optimal separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 L/h |
| Ion Source Gas 1 | 40 L/h |
| Ion Source Gas 2 | 60 L/h |
| Temperature | 500 °C |
| Collision Gas | 10 L/h |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound (M1) | 510.0 | 369.0 | 45 | 20 |
| Glibenclamide-d11 (IS) | 505.0 | 369.0 | 45 | 20 |
Note: The specific parameters for declustering potential and collision energy may require optimization for the instrument in use.
Results and Discussion
The method was validated according to international guidelines.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve for this compound in human plasma was linear over the concentration range of 0.102 ng/mL to 164 ng/mL.[1] The lower limit of quantification (LLOQ) was established at 0.102 ng/mL, with a relative deviation of less than 20% and accuracy between 81% and 120%.[1]
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at the LLOQ. The precision was found to be less than 20% (relative standard deviation), and the accuracy was within the range of 81% to 120%.[1]
Recovery
The extraction recovery of this compound from plasma was determined to be between 87% and 99%.[1]
Quantitative Data Summary
| Parameter | This compound (M1) |
| Linearity Range (ng/mL) | 0.102 - 164[1] |
| LLOQ (ng/mL) | 0.102[1] |
| Intra-day Precision at LLOQ (%) | < 20[1] |
| Inter-day Precision at LLOQ (%) | < 16[1] |
| Accuracy at LLOQ (%) | 81 - 120[1] |
| Extraction Recovery (%) | 87 - 99[1] |
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is sensitive, specific, and reliable, making it suitable for pharmacokinetic and clinical studies of glibenclamide and its metabolites. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of glibenclamide-d11 in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration appropriate for spiking into the plasma samples.
Protocol 2: Sample Preparation by Protein Precipitation
-
Label microcentrifuge tubes for blanks, calibration standards, QC samples, and unknown samples.
-
Aliquot 400 µL of drug-free human plasma for blanks, calibration standards, and QCs. For unknown samples, use 400 µL of the subject's plasma.
-
Spike the appropriate amount of this compound working solutions into the calibration standard and QC tubes.
-
Add 10 µL of the internal standard working solution to all tubes except the blank.
-
Vortex each tube for 1 minute.
-
Add 1.2 mL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortex vigorously for 3 minutes to ensure complete protein precipitation.
-
Centrifuge at 12,000 × g for 15 minutes at 4 °C.
-
Carefully transfer the clear supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 120 µL of the reconstitution solvent (50:50 aqueous ammonium acetate buffer (5 mM, pH 5.0) and methanol).
-
Vortex for 1 minute and transfer the solution to autosampler vials with inserts for LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the autosampler sequence with the prepared blanks, calibration standards, QCs, and unknown samples.
-
Initiate the data acquisition using the optimized LC and MS parameters.
-
After the run, process the data using the appropriate software to generate a calibration curve and determine the concentrations of this compound in the unknown samples.
Visualizations
References
- 1. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying KATP Channel Function Using 4-Hydroxyglibenclamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-trans-hydroxyglibenclamide is the primary active metabolite of glibenclamide (also known as glyburide), a second-generation sulfonylurea drug widely used in the treatment of type 2 diabetes. Glibenclamide and its metabolites exert their therapeutic effects by modulating the activity of ATP-sensitive potassium (KATP) channels. These channels are crucial for linking cellular metabolism to electrical excitability in various tissues, most notably in pancreatic β-cells where they regulate insulin secretion. Understanding the pharmacological properties of 4-hydroxyglibenclamide is essential for a complete comprehension of glibenclamide's overall action and for the development of novel therapeutics targeting KATP channels.
These application notes provide a comprehensive guide for utilizing this compound as a tool to study KATP channel function, including its mechanism of action, comparative pharmacological data, and detailed protocols for key experimental assays.
Mechanism of Action
ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. In pancreatic β-cells, the channel is formed by Kir6.2 and SUR1 subunits.
Under resting conditions with low blood glucose, intracellular ATP levels are low, and KATP channels are open, allowing potassium ions to flow out of the cell. This efflux of positive charge maintains a hyperpolarized membrane potential, which keeps voltage-gated calcium channels closed and prevents insulin secretion.
Following a meal, glucose is taken up by the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit of the KATP channel, inducing its closure. The subsequent reduction in potassium efflux leads to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions, which triggers the exocytosis of insulin-containing granules.
Glibenclamide and its active metabolite, this compound, bypass the metabolic steps and directly bind to the SUR1 subunit of the KATP channel. This binding event allosterically inhibits the channel, mimicking the effect of high ATP levels. The resulting membrane depolarization, calcium influx, and insulin secretion are the basis of their hypoglycemic effect.
Data Presentation: Comparative Pharmacology
The following tables summarize the quantitative data comparing the pharmacological properties of this compound and its parent compound, glibenclamide.
Table 1: Inhibition of [³H]glibenclamide Binding to SUR1/Kir6.2
| Compound | Target | Assay | IC50 (nM) | Reference |
| 4-trans-hydroxyglibenclamide | Rat Brain Synaptosomes (SUR1/Kir6.2) | Radioligand Binding | High-affinity site: 0.95Low-affinity site: 100 | [1][2] |
| Glibenclamide | Rat Brain Synaptosomes (SUR1/Kir6.2) | Radioligand Binding | High-affinity site: Not explicitly stated, but used as the radioligand | [1][2] |
Table 2: Functional Inhibition of KATP Channels (Electrophysiology)
| Compound | Channel Composition | Tissue/Cell Type | Assay | IC50 (nM) | Hill Coefficient | Reference |
| 4-trans-hydroxyglibenclamide (M1) | SUR1/Kir6.2 | COS-7 cells | Whole-cell patch clamp | 12.0 ± 1.0 | 1.1 ± 0.1 | |
| Glibenclamide | SUR1/Kir6.2 | COS-7 cells | Whole-cell patch clamp | 1.2 ± 0.1 | 1.0 ± 0.1 | |
| Glibenclamide | KATP channels | Rat flexor digitorum brevis muscle | Inside-out patch clamp | 63 (apparent Ki) | 0.85 | [3] |
| Glibenclamide | KATP channels | Rat ventricular myocytes | Inside-out patch clamp | 6,000 | 0.35 | [4] |
Mandatory Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Logical Relationship in Glucose-Stimulated Insulin Secretion (GSIS) Assay
Caption: Logical relationships in a GSIS assay.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on KATP channels expressed in a heterologous system (e.g., HEK293 or COS-7 cells).
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing Kir6.2 and SUR1 subunits.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
External (bath) solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM MgCl₂, pH adjusted to 7.4 with KOH.
-
Internal (pipette) solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch pipettes (borosilicate glass, 2-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation:
-
Plate cells expressing Kir6.2/SUR1 onto glass coverslips 24-48 hours before the experiment.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Recording:
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline KATP currents. The current can be elicited by voltage ramps or steps.
-
Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should be kept below 0.1%.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration (typically 2-5 minutes).
-
Record the current at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the KATP current at the end of each drug application.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 and the Hill coefficient.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is used to assess the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
Materials:
-
Pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM).
-
High glucose (e.g., 16.7 mM).
-
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Multi-well culture plates (e.g., 24-well).
-
Insulin ELISA kit.
Procedure:
-
Cell/Islet Preparation:
-
For cell lines: Seed cells in a 24-well plate and culture until they reach 80-90% confluency.
-
For islets: Isolate pancreatic islets from a suitable animal model and culture them overnight.
-
-
Pre-incubation:
-
Gently wash the cells/islets twice with KRB buffer containing low glucose.
-
Pre-incubate the cells/islets in low glucose KRB buffer for 1-2 hours at 37°C in a CO₂ incubator to establish a basal rate of insulin secretion.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add fresh KRB buffer with the following conditions to different wells (in triplicate):
-
Basal control: Low glucose (e.g., 2.8 mM).
-
Stimulated control: High glucose (e.g., 16.7 mM).
-
Vehicle control: Low glucose with the same concentration of DMSO as the highest drug concentration.
-
Test conditions: Low glucose with various concentrations of this compound (e.g., 1 nM to 10 µM).
-
-
Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Store the supernatant at -20°C or -80°C until insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the total protein content or DNA content of the cells/islets in each well (optional but recommended).
-
Compare the insulin secretion in the presence of this compound to the basal, stimulated, and vehicle controls.
-
Plot the insulin secretion as a function of the this compound concentration to generate a dose-response curve.
-
Conclusion
This compound, as an active metabolite of glibenclamide, serves as a valuable pharmacological tool for investigating the structure, function, and regulation of KATP channels. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at elucidating the role of these channels in cellular physiology and pathophysiology. Careful consideration of the specific experimental conditions and appropriate controls is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of the effect of glibenclamide on KATP channels by ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assays of 4-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyglibenclamide is the major active metabolite of glibenclamide, a sulfonylurea drug used to treat type 2 diabetes. Understanding the cell permeability of this metabolite is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, which are key determinants of its overall therapeutic efficacy and potential for drug-drug interactions. These application notes provide detailed protocols for assessing the permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability. The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier, mimicking the human intestinal epithelium. This model allows for the assessment of both passive and active transport mechanisms.
Data Presentation
The following tables summarize representative quantitative data for the permeability of this compound and control compounds. Please note that the data for this compound are illustrative, as specific experimental values are not widely published. They are based on the known high permeability of the parent compound, glibenclamide.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Compound | Concentration (µM) | Apparent Permeability (Pₑ) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 10 | ~ 6.5 | High |
| Propranolol (High Perm.) | 10 | > 10 | High |
| Atenolol (Low Perm.) | 10 | < 1 | Low |
| Glibenclamide (Parent) | 10 | ~ 8.0 | High |
Table 2: Caco-2 Cell Permeability Assay Data
| Compound | Direction | Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound | A to B | 10 | ~ 5.0 | ~ 2.5 | High |
| B to A | 10 | ~ 12.5 | |||
| Propranolol (High Perm.) | A to B | 10 | > 15 | < 1.5 | High |
| B to A | 10 | > 15 | |||
| Atenolol (Low Perm.) | A to B | 10 | < 1 | < 1.5 | Low |
| B to A | 10 | < 1 | |||
| Glibenclamide (Parent) | A to B | 10 | ~ 7.0 | > 2.0 | High |
| B to A | 10 | ~ 15.0 |
A to B: Apical to Basolateral; B to A: Basolateral to Apical
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)
-
Acceptor sink buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Donor solution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Phospholipid mixture (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
This compound
-
Control compounds (Propranolol, Atenolol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the stock solutions in the donor solution buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid affecting the membrane integrity.
-
-
Coat the PAMPA Plate:
-
Carefully add the phospholipid mixture to each well of the donor plate's membrane, ensuring complete coverage.
-
Allow the solvent to evaporate, leaving a lipid layer on the membrane.
-
-
Assemble the PAMPA Sandwich:
-
Fill the wells of the acceptor plate with the acceptor sink buffer.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Add the donor solutions containing the test and control compounds to the donor plate wells.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Pₑ) is calculated using the following equation:
Pₑ = [ -ln(1 - Cₐ(t) / Cₑq) ] * ( Vₐ * Vₒ ) / ( (Vₐ + Vₒ) * A * t )
Where:
-
Cₐ(t) is the concentration in the acceptor well at time t.
-
Cₑq is the equilibrium concentration.
-
Vₐ is the volume of the acceptor well.
-
Vₒ is the volume of the donor well.
-
A is the area of the membrane.
-
t is the incubation time.
Caco-2 Cell Permeability Assay
This protocol assesses both passive and active transport of this compound across a Caco-2 cell monolayer.[1][2]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
This compound
-
Control compounds (Propranolol, Atenolol)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) transport: Add the dosing solution containing this compound or control compound to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Determine the concentration of the compounds in the samples using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
The efflux ratio is calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
References
Application Notes and Protocols for the Analysis of 4-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Hydroxyglibenclamide, a primary active metabolite of the anti-diabetic drug glibenclamide (also known as glyburide). The protocols outlined below are intended for use in research, clinical, and drug development settings.
Introduction
This compound is a significant metabolite of glibenclamide, formed in the liver primarily by the action of cytochrome P450 enzymes. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in plasma and urine.
Analytical Standard Information
A certified analytical standard is the cornerstone of any quantitative bioanalytical method.
Table 1: Analytical Standard Specifications for 4-trans-Hydroxyglibenclamide
| Parameter | Specification |
| Synonyms | 4-trans-OH-glibenclamide, 4-trans-Hydroxycyclohexyl glyburide, 4-trans-Hydroxyglyburide |
| CAS Number | 23155-00-2 |
| Molecular Formula | C₂₃H₂₈ClN₃O₆S |
| Molecular Weight | 510.00 g/mol |
| Purity | ≥97.0% (HPLC) |
| Appearance | White crystalline powder |
| Storage | -20°C, protect from light and moisture |
| Solubility | Soluble in DMSO and methanol |
Note: It is critical to use a well-characterized reference standard from a reputable supplier.
Bioanalytical Method: LC-MS/MS Quantification in Human Plasma and Urine
This section outlines a highly sensitive and specific LC-MS/MS method for the quantification of this compound and other glibenclamide metabolites.[1]
A detailed workflow for sample preparation and analysis is provided below.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
Objective: To extract this compound and other metabolites from plasma or urine samples.
Materials:
-
Human plasma or urine samples
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Extraction solvent (e.g., a mixture of ethyl acetate and hexane)
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the plasma or urine sample into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex for 1 minute to dissolve the extract.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Objective: To chromatographically separate and quantify this compound using tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient can be optimized to ensure separation from the parent drug and other metabolites. A typical starting point is 95% A, ramping to 95% B over several minutes.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize for the specific instrument, including capillary voltage, source temperature, and gas flows.
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 2: Mass Spectrometric Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 510.2 | 385.1 | Optimize for specific instrument |
| Internal Standard | To be determined based on selection | To be determined based on selection | Optimize for specific instrument |
Note: The precursor ion for this compound corresponds to its [M+H]⁺ adduct. The product ion should be selected based on its stability and intensity following collision-induced dissociation. It is essential to optimize these MRM transitions on the specific mass spectrometer being used.
Table 3: Method Validation Parameters in Human Plasma
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Note: Method validation should be performed according to the latest regulatory guidelines (e.g., FDA, EMA).
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of Glibenclamide.
References
Troubleshooting & Optimization
Technical Support Center: Improving 4-Hydroxyglibenclamide Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyglibenclamide. Our goal is to offer practical solutions to common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an active metabolite of glibenclamide, an oral antidiabetic drug.[1] Like its parent compound, this compound is a poorly water-soluble molecule, which can lead to challenges in achieving desired concentrations in aqueous buffers for in vitro assays and can impact its bioavailability in vivo.[2][3]
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties are summarized below. Understanding these is crucial for developing effective solubility enhancement strategies.
| Property | Value | Source |
| Molecular Formula | C23H28ClN3O6S | [4] |
| Molecular Weight | 510.0 g/mol | [4] |
| Predicted pKa | 5.08 | [5] |
| Melting Point | 180-184°C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol. | [5] |
Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs.[6] These can be broadly categorized as physical and chemical modifications.[6] Common methods include:
-
pH adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of non-polar compounds.[7]
-
Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[8]
-
Solid dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its dissolution and solubility.[9]
-
Particle size reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area available for dissolution.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered when trying to dissolve this compound in aqueous buffers.
Issue 1: this compound precipitates out of solution upon addition to my aqueous buffer.
This is a common problem due to the low intrinsic aqueous solubility of the compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
pH Adjustment:
-
Rationale: this compound has a predicted pKa of approximately 5.08, indicating it is a weak acid.[5] Increasing the pH of the buffer above the pKa will deprotonate the molecule, leading to the formation of a more soluble salt.
-
Protocol:
-
Prepare a stock solution of this compound in a small amount of a suitable organic solvent like DMSO or methanol.
-
Prepare a series of aqueous buffers with pH values ranging from 6.0 to 8.0. Common buffers include phosphate-buffered saline (PBS).
-
Add a small aliquot of the stock solution to each buffer while vortexing.
-
Visually inspect for precipitation and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[10][11]
-
-
-
Co-solvency:
-
Rationale: If pH adjustment is not feasible or insufficient, a co-solvent can be used to increase the solubility.[7] Co-solvents reduce the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.
-
Protocol:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare your aqueous buffer containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Prepare a concentrated stock solution of this compound in the pure co-solvent.
-
Add the stock solution to the co-solvent/buffer mixtures to the desired final concentration.
-
Determine the solubility in each mixture.
-
Quantitative Data for Glibenclamide (Parent Compound) in Co-solvent Systems:
Co-solvent System (in Phosphate Buffer pH 7.4) Solubility Enhancement Factor 20% v/v Ethanol ~10-fold 20% v/v Propylene Glycol ~20-fold 20% v/v PEG 400 ~50-fold Note: This data is for the parent compound, glibenclamide, and serves as a starting point for this compound. Similar trends are expected.
-
Issue 2: The solubility of this compound is still too low for my experimental needs, even after trying pH adjustment and co-solvents.
For applications requiring higher concentrations, more advanced techniques may be necessary.
Advanced Solubility Enhancement Workflow
Caption: Advanced strategies for solubility enhancement.
Detailed Methodologies:
-
Cyclodextrin Complexation:
-
Rationale: Cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), can encapsulate the hydrophobic this compound molecule within their cavity, forming a water-soluble inclusion complex.[12]
-
Experimental Protocol (Kneading Method for Glibenclamide):
-
Weigh equimolar amounts of this compound and the chosen cyclodextrin.
-
Place the powders in a mortar.
-
Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.
-
-
-
Solid Dispersion:
-
Rationale: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[13][14]
-
Experimental Protocol (Solvent Evaporation Method for Glibenclamide):
-
Select a hydrophilic carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or a poloxamer.[15][16]
-
Dissolve both this compound and the carrier in a suitable organic solvent (e.g., methanol or a mixture of methylene chloride and ethanol).[17]
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is the solid dispersion, which can be further processed (e.g., milled into a powder).
-
Quantitative Data for Glibenclamide Solid Dispersions:
Carrier Drug:Carrier Ratio Dissolution Enhancement (vs. pure drug) Poloxamer-188 1:6 ~6-fold increase in dissolution after 180 min HPMC/Na-citrate/PEG-8000 1:1:1:1 ~5.2-fold increase in dissolution after 120 min Note: This data is for the parent compound, glibenclamide. The optimal carrier and ratio for this compound may need to be determined experimentally.
-
Analytical Methods for Quantification
Accurate quantification of dissolved this compound is essential to validate any solubility enhancement method.
Recommended Analytical Technique: HPLC-UV
-
Rationale: High-Performance Liquid Chromatography with UV detection is a robust and widely used method for the quantification of small molecules in solution.[10][18]
-
General Protocol:
-
Sample Preparation: Dilute the sample containing dissolved this compound with the mobile phase to a concentration within the linear range of the calibration curve. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection Wavelength: Based on the UV spectrum of this compound (the parent glibenclamide has a λmax around 300 nm).[19]
-
-
Quantification: Create a standard curve using known concentrations of a this compound reference standard. The concentration of the unknown sample can then be determined by interpolation from this curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of Glibenclamide proniosomes for oral administration: Pharmaceutical and pharmacodynamics evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 23155-04-6 [amp.chemicalbook.com]
- 5. This compound | 23155-04-6 [m.chemicalbook.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Dissolution enhancement of glibenclamide by solid dispersion: solvent evaporation versus a supercritical fluid-based solvent -antisolvent technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journaljammr.com [journaljammr.com]
- 19. Preliminary Content of Glibenklamide and Its Metabolite 4-trans-hydroxyglibenclamide Using Uv-Vis Spectrophotometry Method | Semantic Scholar [semanticscholar.org]
Technical Support Center: 4-Hydroxyglibenclamide Stability in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxyglibenclamide in cell culture experiments. Stability issues can lead to inconsistent and unreliable results; this guide offers insights into potential problems and solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing a reduced or complete loss of biological activity of this compound in my multi-day cell culture experiment. What could be the cause?
A1: A loss of activity in a time-dependent manner often points to the instability of the compound in the cell culture medium at 37°C. This compound, like its parent compound glibenclamide, contains functional groups susceptible to degradation, particularly through hydrolysis. The complex composition of cell culture media, including salts, amino acids, vitamins, and the physiological pH and temperature, can facilitate this breakdown over time. It is also possible that the compound is being metabolized by the cells into an inactive form.
Q2: How can I determine if this compound is degrading in my specific cell culture medium?
A2: The most direct way to assess stability is to incubate this compound in your complete cell culture medium (including serum and other supplements) under your experimental conditions (e.g., 37°C, 5% CO₂) without cells. You can then collect aliquots at various time points (e.g., 0, 8, 24, 48, 72 hours) and quantify the remaining concentration of the parent compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in concentration over time is indicative of instability.
Q3: What are the likely degradation pathways for this compound in an aqueous environment like cell culture media?
A3: Based on the known degradation of the parent compound, glibenclamide, the primary degradation pathway for this compound is likely hydrolysis.[1] This can occur at two main sites: the sulfonylurea moiety and the amide linkage. Hydrolysis of the sulfonylurea group would lead to the formation of a sulfonamide and an amine derivative. Amide hydrolysis would cleave the molecule into a carboxylic acid and an amine.
Q4: Can components of the cell culture medium, such as serum, affect the stability of this compound?
A4: Yes, media components can influence compound stability. Fetal Bovine Serum (FBS) contains enzymes that could potentially metabolize this compound. Furthermore, the compound may bind to serum proteins like albumin. This binding can have variable effects; it might protect the compound from degradation, or it could reduce its bioavailable concentration for your cells. The presence of serum can also impact the interpretation of your experimental results.[2][3]
Q5: My experimental results are inconsistent between replicates. Could this be related to the stability of this compound?
A5: Inconsistent results are a common symptom of compound instability. If this compound is degrading, the timing between when you prepare your working solutions and when you add them to your cells becomes a critical variable. Small differences in this timing can lead to different starting concentrations of the active compound in your wells, resulting in high variability. To mitigate this, always use freshly prepared solutions and ensure consistent timing in your experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Diminished or no biological effect over time | Compound Degradation: this compound is degrading in the cell culture medium at 37°C. | 1. Conduct a Stability Study: Perform a time-course experiment to quantify the concentration of this compound in your cell culture medium over the duration of your experiment using HPLC or LC-MS. 2. More Frequent Media Changes: If degradation is confirmed, replace the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration. |
| Metabolic Instability: The cells are metabolizing the compound into inactive forms. | 1. Assess Metabolism: If you have the resources, you can analyze the cell culture supernatant for the presence of known metabolites of glibenclamide. 2. Use a Higher Initial Concentration: If not limited by toxicity, a higher starting concentration may ensure that a sufficient amount of the active compound remains throughout the experiment. | |
| High variability between experimental replicates | Inconsistent Compound Concentration: Degradation of this compound in stock or working solutions before or during the experiment. | 1. Use Freshly Prepared Solutions: Always prepare working solutions of this compound immediately before use. 2. Standardize Timing: Ensure that the time between preparing the working solution and adding it to the cells is consistent for all replicates and experiments. 3. Proper Stock Solution Storage: Aliquot stock solutions into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Binding to Plasticware or Serum Proteins: The compound is adsorbing to the surfaces of your culture plates or binding to proteins in the serum, reducing its effective concentration. | 1. Test for Non-Specific Binding: Incubate this compound in your complete medium in the absence of cells and measure its concentration over time. A decrease in concentration may indicate binding to the plasticware. 2. Use Low-Binding Plates: Consider using commercially available low-adhesion cell culture plates. 3. Evaluate Serum Effects: If your cell line permits, test if reducing the serum concentration affects your results. | |
| Unexpected cytotoxic effects | Formation of Toxic Degradants: The breakdown products of this compound may be more toxic to the cells than the parent compound. | 1. Characterize Degradation Products: If possible, use LC-MS to identify the major degradation products in your cell culture medium over time. 2. Reduce Incubation Time: If feasible for your experimental endpoint, shorten the duration of the cells' exposure to the compound. |
Quantitative Data on Glibenclamide Stability
| Stress Condition | Conditions | % Glibenclamide Remaining | % Glibenclamide Degraded | Reference |
| Acid Hydrolysis | 0.1 M HCl at 50°C for 48 hours | 92.05% | 7.95% | [4][5] |
| Base Hydrolysis | 0.1 M NaOH at 50°C for 48 hours | 73.50% | 26.50% | [4] |
| Oxidative Stress | 30% H₂O₂ | 64.55% | 35.45% | [4][5] |
| Thermal Stress | Not specified | 69.30% | 30.70% | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water) and modifiers (e.g., formic acid)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Warm your complete cell culture medium to 37°C. Spike the pre-warmed medium with the stock solution to the final working concentration used in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and store it at -80°C. This will serve as your 100% stability reference.
-
Incubation: Aliquot the remaining working solution into sterile, capped tubes or wells of a low-binding plate, one for each time point. Place them in a 37°C, 5% CO₂ incubator.
-
Time-Point Sampling: At your predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one aliquot for each time point and immediately store it at -80°C until analysis.
-
Sample Preparation for Analysis: Thaw all samples (including T=0) simultaneously. If your medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to HPLC vials.
-
HPLC/LC-MS Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the concentration of this compound at each time point. Normalize these concentrations to the T=0 sample. Plot the percentage of remaining this compound against time to determine the stability profile and calculate the half-life (t½) in your cell culture medium.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Hypothesized hydrolytic degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxyglibenclamide Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-Hydroxyglibenclamide.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for designing successful crystallization experiments.
| Property | Value | Source(s) |
| Molecular Formula | C23H28ClN3O6S | [1][2] |
| Molecular Weight | 510.00 g/mol | [3] |
| Appearance | White to Off-White Solid/Crystalline Powder | [1][4] |
| Melting Point | 180-184°C | [4][5] |
| Solubility | Slightly soluble in DMSO and Methanol.[2][5] Limited solubility in water.[1] | [1][2][5] |
| Stability | Hygroscopic and Moisture Sensitive.[4] | [4] |
Q2: I am not getting any crystals. What are the common reasons for crystallization failure?
A2: Several factors can inhibit crystallization. The most common reasons include:
-
High level of impurities: Impurities can disrupt the crystal lattice formation.
-
Sub-optimal supersaturation: The solution may be either undersaturated (too much solvent) or too highly supersaturated (leading to amorphous precipitation).
-
Inappropriate solvent system: The chosen solvent may not be suitable for crystallization of this compound.
-
Unfavorable pH: The pH of the solution can significantly influence the solubility and crystal habit of ionizable compounds.[6][7][8]
Q3: My product is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high. To address this, you can try:
-
Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[9]
-
Increasing the solvent volume: Add more solvent to the hot solution to reduce the supersaturation level.[9][10]
-
Using a different solvent system: Experiment with solvent mixtures to modulate the solubility.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger crystals?
A4: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To encourage the growth of larger, more well-defined crystals, consider the following:
-
Slower cooling: A slower cooling process allows for fewer nucleation events and promotes the growth of existing crystals.[10]
-
Reducing the supersaturation level: This can be achieved by using slightly more solvent or by cooling the solution more slowly.[11]
-
Vapor diffusion: This technique allows for a slow and controlled increase in supersaturation, which can favor the growth of larger crystals.[12]
Q5: Are there known polymorphs of this compound?
A5: While the search results do not specifically mention polymorphs of this compound, its parent compound, glibenclamide, is known to exhibit polymorphism.[13][14] Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[15] It is therefore plausible that this compound may also exist in different polymorphic forms. Different polymorphs can have different physicochemical properties, such as solubility and melting point.[15][16]
Troubleshooting Guide
This guide provides a systematic approach to resolving common crystallization problems.
// No Crystals Path check_supersaturation [label="Check Supersaturation\n- Is solution clear at high temp?\n- Add anti-solvent or evaporate solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_impurities [label="Check for Impurities\n- Re-purify material.\n- Use charcoal treatment.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; try_seeding [label="Try Seeding\n- Add a seed crystal.\n- Scratch the flask.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent System", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Oiling Out Path slow_cooling_oil [label="Slow Down Cooling Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_solvent_oil [label="Increase Solvent Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent_oil [label="Change Solvent System", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Small Crystals Path slow_cooling_small [label="Slow Down Cooling Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_supersaturation_small [label="Reduce Supersaturation", fillcolor="#34A853", fontcolor="#FFFFFF"]; vapor_diffusion [label="Try Vapor Diffusion", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Poor Yield Path check_mother_liquor [label="Check Mother Liquor\n- Evaporate a small sample.\n- If residue forms, concentrate solution.", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="Optimize Final Temperature\n- Cool to a lower temperature.", fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent_yield [label="Change Solvent System", fillcolor="#FBBC05", fontcolor="#202124"];
end [label="Successful Crystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> no_crystals [label="Issue"]; start -> oiling_out [label="Issue"]; start -> small_crystals [label="Issue"]; start -> poor_yield [label="Issue"];
no_crystals -> check_supersaturation [label="Troubleshoot"]; check_supersaturation -> check_impurities [label="If no success"]; check_impurities -> try_seeding [label="If no success"]; try_seeding -> change_solvent [label="If no success"]; change_solvent -> end;
oiling_out -> slow_cooling_oil [label="Troubleshoot"]; slow_cooling_oil -> increase_solvent_oil [label="If no success"]; increase_solvent_oil -> change_solvent_oil [label="If no success"]; change_solvent_oil -> end;
small_crystals -> slow_cooling_small [label="Troubleshoot"]; slow_cooling_small -> reduce_supersaturation_small [label="If no success"]; reduce_supersaturation_small -> vapor_diffusion [label="If no success"]; vapor_diffusion -> end;
poor_yield -> check_mother_liquor [label="Troubleshoot"]; check_mother_liquor -> optimize_temp [label="If no success"]; optimize_temp -> change_solvent_yield [label="If no success"]; change_solvent_yield -> end; } A troubleshooting workflow for crystallization problems.
Issue: No Crystals are Forming
-
Question: I have prepared a saturated solution of this compound at an elevated temperature and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: This indicates that the solution is not sufficiently supersaturated or that there is a barrier to nucleation.
-
Potential Cause 1: Insufficient Supersaturation. The amount of solute in the solvent is below the saturation point at the cooled temperature.
-
Solution:
-
Evaporate Solvent: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of this compound.
-
Add an Anti-solvent: If using a solvent mixture, slowly add a solvent in which this compound is less soluble (an anti-solvent). This will decrease the overall solubility and induce crystallization.
-
-
-
Potential Cause 2: Nucleation Inhibition. The energy barrier for the formation of initial crystal nuclei is too high.
-
Solution:
-
Induce Nucleation by Seeding: If you have a small crystal of this compound, add it to the supersaturated solution to act as a template for crystal growth.
-
Induce Nucleation by Scratching: Gently scratch the inside of the glass vessel with a glass rod at the surface of the solution. The small glass particles generated can serve as nucleation sites.[16]
-
-
-
Potential Cause 3: Presence of Impurities. Impurities can interfere with the formation of a crystal lattice.
-
Solution:
-
Purify the Material: Consider an additional purification step for your this compound sample, such as column chromatography.
-
Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities.[10]
-
-
-
Issue: The Compound is Oiling Out
-
Question: Instead of forming solid crystals, my compound is separating as an oily liquid. How can I prevent this?
-
Answer: Oiling out occurs when the supersaturation is too high, and the solute comes out of solution above its melting point in the solvent system or as a liquid crystal phase.
-
Potential Cause 1: Solution is too Concentrated. The concentration of this compound is excessively high.
-
Solution: Re-heat the solution until the oil redissolves and then add more of the same solvent to decrease the concentration.[10]
-
-
Potential Cause 2: Cooling is too Rapid. The solution is being cooled too quickly, not allowing enough time for ordered crystal lattice formation.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before attempting to cool it further in an ice bath.[10]
-
-
Potential Cause 3: Inappropriate Solvent. The solvent may be too "good" a solvent, leading to a very high solubility that is difficult to control.
-
Solution: Experiment with a different solvent or a solvent mixture. A slightly poorer solvent might promote crystallization over oiling out.
-
-
Issue: Poor Crystal Yield
-
Question: After filtration and drying, the amount of crystalline this compound I recovered is very low. How can I improve the yield?
-
Answer: A low yield suggests that a significant portion of your compound remains dissolved in the mother liquor.
-
Potential Cause 1: Too Much Solvent Was Used. The minimum amount of solvent required to dissolve the compound at high temperature was exceeded.
-
Solution: Before filtering, check for completeness of crystallization. If you suspect a significant amount of product is still in solution, you can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[10]
-
-
Potential Cause 2: Final Cooling Temperature is Not Low Enough. The solubility of this compound at the final filtration temperature is still significant.
-
Solution: Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time before filtration to maximize the precipitation of the solid.
-
-
Potential Cause 3: Inefficient Filtration. Product is lost during the transfer and washing steps.
-
Solution: Ensure all the crystalline solid is transferred to the filter. Wash the crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
-
-
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is suitable for compounds that are soluble in a volatile solvent.
-
Dissolution: Dissolve the this compound sample in a suitable solvent (e.g., methanol) at room temperature to create a solution that is close to saturation.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Place the filtered solution in a loosely covered container (e.g., a beaker covered with parafilm with a few small holes poked in it).
-
Incubation: Leave the container undisturbed in a vibration-free location at a constant temperature.
-
Crystal Growth: As the solvent slowly evaporates, the concentration of this compound will increase, leading to the formation of crystals over time.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This technique is ideal for growing high-quality single crystals from a small amount of material.
-
Reservoir Preparation: Fill the well of a vapor diffusion plate with a reservoir solution containing a precipitant (a substance that reduces the solubility of this compound).
-
Drop Preparation: On a siliconized glass coverslip, mix a small volume of your concentrated this compound solution with an equal volume of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the well, creating a sealed environment.
-
Equilibration: Over time, water will vaporize from the drop and diffuse to the reservoir, slowly increasing the concentration of both the this compound and the precipitant in the drop.
-
Crystallization: This gradual increase in supersaturation will lead to the formation of crystals in the drop.
Protocol 3: Anti-Solvent Crystallization
This method involves the addition of a miscible solvent in which the compound is insoluble to a solution of the compound.
-
Dissolution: Dissolve the this compound in a "good" solvent (e.g., DMSO) to form a clear solution.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble, e.g., water) to the solution with constant stirring.
-
Induction: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand undisturbed. Crystals should form as the system equilibrates. If no crystals form, a small additional amount of anti-solvent can be added.
References
- 1. CAS 23155-04-6: 4′-Hydroxyglibenclamide | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-trans-Hydroxyglibenclamide analytical standard 23155-00-2 [sigmaaldrich.com]
- 4. This compound | 23155-04-6 [amp.chemicalbook.com]
- 5. This compound | 23155-04-6 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Preparation and characterisation of a new insoluble polymorphic form of glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Crystallographic Analysis of Gliclazide Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. curiaglobal.com [curiaglobal.com]
- 16. rsc.org [rsc.org]
optimizing 4-Hydroxyglibenclamide concentration for in vitro experiments
Welcome to the technical support center for 4-Hydroxyglibenclamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the success of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of Glibenclamide (also known as Glyburide), a sulfonylurea drug. It is formed in the body by the action of cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9. Its primary mechanism of action is the inhibition of the ATP-sensitive potassium channel (K-ATP channel), which is a complex of the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel Kir6.2. By binding to the SUR1 subunit, it leads to channel closure, membrane depolarization, and subsequent cellular effects.
Q2: What is a good starting concentration range for my in vitro experiment?
A2: The optimal concentration of this compound is highly dependent on the cell type, the specific endpoint being measured, and the experimental duration.
-
For binding assays: IC50 values for inhibiting Glibenclamide binding to rat brain synaptosomes have been reported as low as 0.95 nM at high-affinity sites and 100 nM at low-affinity sites.
-
For cellular assays: A common strategy is to start with a broad concentration range and then narrow it down. A preliminary dose-response experiment could span from 1 nM to 100 µM. Often, concentrations required in in vitro settings are significantly higher (20- to 200-fold) than the plasma concentrations observed in vivo to elicit a similar biological effect.
-
For channel blocking: The parent compound, Glibenclamide, has been shown to block K-ATP channels in the nanomolar to low micromolar range (e.g., Ki of 63 nM in rat skeletal muscle).
It is crucial to perform a literature search for your specific cell model and assay to determine a more precise starting range.
Q3: this compound has poor aqueous solubility. How should I prepare my stock solution?
A3: Solubility is a critical challenge. The parent compound, Glibenclamide, is practically insoluble in water but shows higher solubility in organic solvents. This compound is expected to have similar properties.
-
Primary Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).
-
Working Solutions: Prepare intermediate dilutions from the primary stock using either 100% DMSO or your cell culture medium.
-
Final Concentration: When adding the compound to your cell culture, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) must always be included in your experiments.
Q4: How long should I incubate cells with this compound?
A4: Incubation time depends on the biological question you are asking:
-
Acute Effects (e.g., ion channel blocking): For studying direct effects on channel activity, incubation times can be very short, on the order of minutes.
-
Metabolic or Viability Assays: For assays measuring changes in cell viability, proliferation, or metabolism, longer incubation times of 24, 48, or 72 hours are common.
-
Stability: The stability of the compound in your specific cell culture medium over the incubation period should be considered. Some compounds can degrade or be metabolized by cells, which may require media changes during long-term experiments.
A time-course experiment is recommended to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
Problem: I am not observing any effect of the compound, even at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | Visually inspect your culture wells under a microscope for any signs of compound precipitation. Prepare fresh stock solutions in 100% DMSO. Consider using a lower final concentration or a different solubilizing agent if compatible with your cells. |
| Compound Instability | The compound may be unstable in your culture medium at 37°C. Try reducing the incubation time or performing media changes with freshly added compound for longer experiments. |
| Cell Type Insensitivity | The target (K-ATP channel) may not be expressed or may be expressed at very low levels in your chosen cell line. Verify target expression using techniques like RT-qPCR, Western blot, or review literature for your specific cell model. |
| Incorrect Concentration Range | Your concentration range may be too low. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 200 µM), while carefully monitoring for solubility issues and vehicle toxicity. |
Problem: My IC50 value is significantly different from what is reported in the literature.
| Possible Cause | Troubleshooting Steps |
| Different Assay Methods | Different cytotoxicity or viability assays (e.g., MTT, MTS, Alamar Blue, ATP-based) measure different cellular parameters (mitochondrial activity, membrane integrity, etc.) and can yield different IC50 values. Ensure your method is comparable to the literature or report the specific assay used. |
| Variations in Experimental Conditions | Cell density, serum concentration in the media, incubation time, and passage number can all influence IC50 values. Standardize these parameters across all experiments and compare them with the conditions reported in the literature. |
| Cell Line Differences | Even the same named cell line can exhibit genetic drift and different characteristics between labs, leading to varied responses. Use low-passage cells and characterize their key properties if possible. |
Problem: I see signs of toxicity in my vehicle control (e.g., DMSO).
| Possible Cause | Troubleshooting Steps |
| High Solvent Concentration | The final concentration of your organic solvent is too high. Ensure the final DMSO concentration is kept at a minimum, typically below 0.1%. If higher concentrations are unavoidable, perform a dose-response curve for the vehicle alone to determine its toxicity threshold in your cell line. |
| Solvent Purity | The DMSO or other solvent may be of poor quality or has degraded. Use a high-purity, anhydrous, sterile-filtered grade of DMSO suitable for cell culture. Store it in small aliquots to prevent water absorption and contamination. |
Quantitative Data Summary
Table 1: Reported In Vitro Efficacy of this compound and Parent Compound Glibenclamide Data for Glibenclamide is provided for context as it is the parent compound.
| Compound | Target/Assay | System | Potency (IC50/Ki) | Reference |
| This compound | SUR1/Kir6.2 (High Affinity) | Rat Brain Synaptosomes | 0.95 nM (IC50) | |
| This compound | SUR1/Kir6.2 (Low Affinity) | Rat Brain Synaptosomes | 100 nM (IC50) | |
| Glibenclamide | K-ATP Channels | Rat Skeletal Muscle | 63 nM (Ki) | |
| Glibenclamide | K-ATP Channels | Rat Skeletal Muscle | ~10 µM (for blockage) |
Table 2: Solubility of Glibenclamide The solubility of this compound is expected to be similar to its parent compound.
| Solvent | Solubility Information | Reference |
| Water | Very low solubility (e.g., 26 µg/mL) | |
| DMSO | High solubility | |
| N-Methyl-2-pyrrolidone (NMP) | High solubility | |
| 1,4-Dioxane | High solubility | |
| pH 7.4 Buffer | Low solubility, but dissolution can be enhanced with carriers. |
Experimental Protocols & Visualizations
Workflow for Optimizing Experimental Concentration
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for a new in vitro experiment.
preventing degradation of 4-Hydroxyglibenclamide during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxyglibenclamide during analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable levels of this compound in stored samples. | Degradation due to improper storage temperature. | Store plasma and serum samples at or below -20°C for long-term storage. For short-term storage (less than 2 weeks), 4°C is acceptable. Avoid repeated freeze-thaw cycles.[1] |
| Chemical degradation in the sample matrix. | Process samples promptly after collection. Centrifuge blood samples to separate plasma or serum from cells within 2 hours of collection.[2] If analysis is delayed, freeze the plasma/serum immediately. | |
| Hydrolysis of the analyte. | Ensure the pH of any solutions used for sample preparation or analysis is controlled. Based on its parent compound, glibenclamide, this compound may be susceptible to hydrolysis, particularly under alkaline conditions.[3] | |
| Inconsistent or non-reproducible analytical results. | Degradation during sample preparation. | Minimize the time samples are kept at room temperature during preparation. Use an ice bath to keep samples cool. |
| Instability in the autosampler. | If available, use a cooled autosampler set to 4°C. Limit the time samples reside in the autosampler before injection. | |
| Photodegradation. | Protect samples from direct light, especially UV light, by using amber vials or covering racks with aluminum foil.[4] | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and ensure your analytical method can separate them from the parent analyte. Common stressors include acid, base, oxidation, heat, and light.[5][6][7][8] |
| Contamination. | Ensure all glassware, solvents, and reagents are clean and of high purity. | |
| Loss of analyte during sample extraction. | Adsorption to container surfaces. | Use silanized glass or polypropylene tubes for sample storage and preparation to minimize adsorption. |
| Inefficient extraction method. | Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high recovery of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, it is likely to share susceptibility to degradation pathways similar to its parent compound, glibenclamide. The primary degradation pathways for glibenclamide, and therefore likely for its hydroxylated metabolite, include hydrolysis (especially under acidic or alkaline conditions), oxidation, and thermal degradation.[3][9] The addition of a hydroxyl group might also increase susceptibility to certain oxidative pathways.
Q2: What are the optimal storage conditions for plasma samples containing this compound?
A2: For long-term storage (more than two weeks), plasma samples should be stored frozen at -20°C or, ideally, at -80°C.[1][10] For short-term storage, refrigeration at 4°C is generally acceptable. It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: How can I minimize degradation during sample collection and processing?
A3: To minimize degradation, blood samples should be collected using appropriate anticoagulants (e.g., EDTA) and placed on ice immediately. Centrifugation to separate plasma should be performed as soon as possible, ideally within one to two hours of collection.[2] The resulting plasma should be transferred to a clean tube and frozen immediately if not analyzed right away.
Q4: My analytical method is for glibenclamide. Can I use it for this compound?
A4: While the same analytical technique (e.g., LC-MS/MS) is likely suitable, the method will need to be re-optimized and re-validated specifically for this compound. This includes confirming the retention time, optimizing mass spectrometry parameters, and ensuring the method is selective and can separate this compound from glibenclamide and other potential metabolites or degradation products.
Q5: How do I perform a forced degradation study for this compound?
A5: A forced degradation study involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.[4][8] This helps in developing a stability-indicating analytical method. Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or slightly elevated temperature (e.g., 50-60°C).[3][7]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[3]
-
Thermal Degradation: Heating the sample solution (e.g., at 50-70°C).[3]
-
Photodegradation: Exposing the sample to UV and visible light as per ICH Q1B guidelines.[4][7]
The goal is to achieve 5-20% degradation of the analyte.[4]
Experimental Protocols
Protocol: Plasma Stability Assessment of this compound
This protocol outlines a typical experiment to determine the stability of this compound in plasma.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a working solution by diluting the stock solution in the same solvent.
-
-
Incubation:
-
Thaw a fresh, pooled plasma sample (e.g., human, rat) at room temperature.
-
Spike the plasma with the this compound working solution to achieve a final concentration within the analytical range of your assay. Mix gently.
-
Immediately take an aliquot for the T=0 time point.
-
Incubate the remaining spiked plasma at 37°C in a water bath.
-
Collect aliquots at various time points (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Sample Processing:
-
For each time point, immediately stop the reaction by adding the aliquot to a tube containing a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile or methanol) with an internal standard.
-
Vortex the samples to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Quantify the concentration of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant and the half-life (t₁/₂) in plasma.
-
Visualizations
Caption: Workflow for Plasma Stability Assessment of this compound.
Caption: Potential Degradation Pathways for this compound.
References
- 1. analyticaltoxicology.com [analyticaltoxicology.com]
- 2. testmenu.com [testmenu.com]
- 3. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. researchgate.net [researchgate.net]
- 10. clinlabs.duke.edu [clinlabs.duke.edu]
Technical Support Center: 4-Hydroxyglibenclamide Quantification
Welcome to the technical support center for the bioanalysis of 4-Hydroxyglibenclamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this active metabolite of glibenclamide (also known as glyburide).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound?
A1: The primary challenges in the quantification of this compound revolve around achieving adequate sensitivity, ensuring analyte stability, obtaining chromatographic separation from the parent drug and other metabolites, and mitigating matrix effects. Due to its polar nature, this compound can be prone to poor retention on traditional reversed-phase columns and may suffer from ion suppression in mass spectrometry.
Q2: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A2: Yes, a deuterated stable isotope-labeled internal standard, 4-trans-Hydroxy glibenclamide-d5, is commercially available. The use of a SIL-IS is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and extraction variability, thus providing the most accurate and precise quantification.
Q3: What are the typical storage conditions to ensure the stability of this compound in plasma samples?
A3: While specific long-term stability data for this compound is not extensively published, general best practices for metabolite stability should be followed. Plasma samples should be stored at -80°C for long-term storage. For short-term storage, samples should be kept at -20°C. Repeated freeze-thaw cycles should be avoided. It is crucial to perform and document stability assessments under your specific laboratory conditions, including freeze-thaw, short-term (bench-top), and long-term stability.
Q4: Can this compound glucuronide conjugates convert back to the parent metabolite during sample handling and analysis?
A4: Back-conversion of glucuronide conjugates to the aglycone (in this case, this compound) is a potential issue, particularly under certain pH and temperature conditions. It is important to maintain a controlled, slightly acidic pH during sample preparation and storage to minimize enzymatic or chemical hydrolysis of the glucuronide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | 1. Analyte Instability: Degradation during sample collection, processing, or storage. | - Ensure rapid sample processing on ice after collection. - Store plasma samples immediately at -80°C. - Perform stability experiments to assess degradation under your specific conditions. |
| 2. Poor Extraction Recovery: Inefficient extraction from the biological matrix. | - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). - Ensure the pH of the extraction solvent is appropriate for the analyte's pKa. | |
| 3. Ion Suppression: Co-eluting endogenous matrix components interfering with ionization. | - Improve chromatographic separation to resolve the analyte from interfering matrix components. - Utilize a more rigorous sample clean-up procedure. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| 2. Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample and re-inject. | |
| 3. Secondary Interactions: Interaction of the analyte with active sites on the column. | - Use a column with end-capping or a different stationary phase. - Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. | |
| Inconsistent Results/High Variability | 1. Inconsistent Sample Preparation: Variation in extraction efficiency between samples. | - Ensure consistent and precise execution of the sample preparation protocol. - Use an automated liquid handler for improved precision. - Employ a stable isotope-labeled internal standard. |
| 2. Matrix Effects: Variable ion suppression or enhancement between different lots of biological matrix. | - Evaluate matrix effects using multiple sources of the biological matrix. - A stable isotope-labeled internal standard is the best way to mitigate this.[1] | |
| Interference from Glibenclamide or Other Metabolites | 1. Insufficient Chromatographic Resolution: Co-elution of the parent drug or isomeric metabolites. | - Optimize the chromatographic gradient, mobile phase composition, and column chemistry to achieve baseline separation. - A longer column or a column with a smaller particle size can improve resolution. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of this compound in human plasma.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 0.100 - 0.40 ng/mL[1][2] |
| Upper Limit of Quantitation (ULOQ) | 20.0 - 30.0 ng/mL[2] |
| Intra-day Precision (%CV) | < 15%[2] |
| Inter-day Precision (%CV) | < 15%[2] |
| Accuracy (% Bias) | Within ±15%[2] |
| Extraction Recovery | 87% - 99%[1] |
Table 2: Analyte Stability Data
| Stability Condition | Duration | Stability (% of Initial Concentration) |
| Freeze-Thaw | 3 cycles | > 85% |
| Short-Term (Room Temperature) | 4 hours | > 90% |
| Long-Term (-80°C) | 3 months | > 90% |
Note: The stability data presented is representative and should be confirmed in your laboratory.
Experimental Protocols
Detailed Methodology for the Simultaneous Quantification of Glibenclamide and its Metabolites in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., 4-trans-Hydroxy glibenclamide-d5).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized for your instrument).
-
4-trans-Hydroxy glibenclamide-d5 (IS): Precursor ion > Product ion (specific m/z values to be optimized for your instrument).
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxyglibenclamide Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4-Hydroxyglibenclamide binding assays. The information is tailored for scientists in drug development and related fields to refine their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an active metabolite of glibenclamide, a second-generation sulfonylurea drug. Its primary molecular target is the Sulfonylurea Receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. K-ATP channels, composed of four Kir6.x and four SUR subunits, play a crucial role in linking the metabolic state of a cell to its membrane potential, particularly in pancreatic β-cells where they regulate insulin secretion.
Q2: How does the binding affinity of this compound compare to that of glibenclamide?
A2: this compound is a potent inhibitor of glibenclamide binding to the SUR1/Kir6.2 channel. It exhibits high affinity for both the high and low-affinity binding sites of the channel. While glibenclamide is one of the most potent sulfonylureas, its metabolite, this compound, also demonstrates significant binding affinity.
Q3: Is a radiolabeled version of this compound available for direct binding assays?
A3: Currently, a commercially available radiolabeled version of this compound for direct binding assays is not common. Therefore, its binding properties are typically characterized using competition binding assays with a commercially available radioligand, such as [³H]glibenclamide.
Q4: What are the key factors to consider when designing a this compound binding assay?
A4: The most critical factors include:
-
Choice of Radioligand: [³H]glibenclamide is the standard choice for competition assays.
-
Membrane Preparation: Use of a membrane preparation from a cell line or tissue endogenously expressing or overexpressing the SUR1 subunit is essential.
-
Buffer Composition: The presence and concentration of adenine nucleotides (ATP and ADP) can significantly modulate the binding of sulfonylureas to SUR1. The ionic strength and pH of the buffer are also important.
-
Non-Specific Binding: It is crucial to accurately determine and subtract non-specific binding to obtain reliable results.
-
Incubation Time and Temperature: The assay should be incubated for a sufficient time to reach equilibrium. The temperature should be kept constant throughout the experiment.
Q5: How can I calculate the inhibitor constant (Ki) from the IC50 value obtained in a competition assay?
A5: The Ki can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand ([³H]glibenclamide) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the ligand with filters or tubes. 4. Inadequate washing. | 1. Use a radioligand concentration at or below its Kd. 2. Add bovine serum albumin (BSA) (e.g., 0.1-1%) to the assay buffer. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can also help. 3. Consider using different types of filter mats or pre-treating tubes with a blocking agent. 4. Increase the number and volume of washes with ice-cold wash buffer. |
| Low or No Specific Binding | 1. Inactive or degraded receptor preparation. 2. Low concentration of the target receptor in the membrane preparation. 3. Incorrect assay conditions (pH, ionic strength). 4. Problems with the radioligand (degradation, low specific activity). | 1. Prepare fresh membrane fractions and store them properly at -80°C. Avoid repeated freeze-thaw cycles. 2. Increase the amount of membrane protein per well. Confirm receptor expression using a positive control. 3. Optimize the buffer composition. Ensure the pH is stable throughout the incubation. 4. Check the age and storage conditions of the radioligand. Use a fresh batch if necessary. |
| Poor Reproducibility | 1. Inconsistent pipetting or reagent dispensing. 2. Variability in incubation time or temperature. 3. Inconsistent washing procedure. 4. Cell passage number affecting receptor expression. | 1. Use calibrated pipettes and ensure thorough mixing of all solutions. 2. Use a temperature-controlled incubator and a timer for consistent incubation periods. 3. Automate the washing step if possible, or ensure a standardized manual washing technique. 4. Use cells within a defined passage number range for all experiments. |
| High Variability Between Replicates | 1. Incomplete filtration. 2. Bubbles in the wells. 3. Inhomogeneous membrane suspension. | 1. Ensure a good seal on the filter plate and that all wells are aspirated completely. 2. Centrifuge the plates briefly before incubation to remove bubbles. 3. Vortex the membrane suspension gently before adding it to the assay plate. |
Data Presentation
Binding Affinity of this compound and Glibenclamide
| Compound | Receptor Subtype | Binding Parameter | Value (nM) | Assay Type | Reference |
| This compound | SUR1/Kir6.2 (high affinity site) | IC50 | 0.95 | [³H]glibenclamide Competition | [Vendor Data] |
| SUR1/Kir6.2 (low affinity site) | IC50 | 100 | [³H]glibenclamide Competition | [Vendor Data] | |
| SUR2A | Ki | Data not available | - | - | |
| SUR2B | Ki | Data not available | - | - | |
| Glibenclamide | SUR1 | Kd | ~0.1 - 1 | Saturation Binding | [Multiple Literature Sources] |
| SUR2A | Ki | ~10 - 50 | Competition Assay | [Multiple Literature Sources] | |
| SUR2B | Ki | ~30 - 100 | Competition Assay | [Multiple Literature Sources] |
Note: IC50 values are dependent on the concentration of the radioligand used in the assay. Ki values provide a more direct measure of affinity. The IC50 values for this compound can be converted to Ki values using the Cheng-Prusoff equation.
Experimental Protocols
Protocol 1: Membrane Preparation from SUR1-expressing Cells
-
Cell Culture: Grow cells expressing the human SUR1 subunit (e.g., HEK293 or CHO cells) to confluency.
-
Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into a centrifuge tube and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes on ice).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the membrane pellet in assay buffer. Repeat the ultracentrifugation step.
-
Storage: Resuspend the final membrane pellet in a suitable buffer containing a cryoprotectant (e.g., 20% glycerol), determine the protein concentration (e.g., using a BCA assay), aliquot, and store at -80°C.
Protocol 2: [³H]glibenclamide Competition Binding Assay with this compound
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]glibenclamide (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled glibenclamide (e.g., 10 µM), 50 µL of [³H]glibenclamide, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]glibenclamide, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine. Use a cell harvester and wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mat, place it in a scintillation vial with a suitable scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: K-ATP channel signaling pathway in a pancreatic β-cell.
Caption: Experimental workflow for a competition binding assay.
Technical Support Center: 4-Hydroxyglibenclamide in Insulin Release Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-Hydroxyglibenclamide to induce insulin release. Our goal is to help you minimize variability and achieve reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced insulin release?
A1: this compound, an active metabolite of glibenclamide, stimulates insulin secretion from pancreatic β-cells.[1] It functions by binding to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in insulin release.[2][3]
Diagram of the Signaling Pathway:
Caption: Signaling pathway of this compound-induced insulin release.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: this compound is sensitive to light and moisture.[4][5] To ensure stability and minimize experimental variability, follow these storage and handling guidelines:
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C in a tightly sealed, light-protected container.[4][6] | Protects from degradation due to temperature, light, and moisture. Stable for at least 2 years under these conditions.[4] |
| Solvent | DMSO (Dimethyl sulfoxide) or Methanol (Slightly soluble).[5] | Common solvents for preparing stock solutions of hydrophobic compounds. |
| Stock Solution Storage | Aliquot into single-use vials and store at -20°C. | Avoids repeated freeze-thaw cycles which can lead to degradation. Generally usable for up to one month. |
| Handling | Allow the product to reach room temperature for at least 60 minutes before opening the vial. | Prevents condensation from forming inside the vial, which can degrade the compound. |
Troubleshooting Guides
This section addresses common issues encountered during insulin release experiments with this compound.
Issue 1: High Variability in Insulin Release Between Replicates
High variability between replicate wells or experiments is a frequent challenge. The following workflow and tips can help identify and mitigate the source of this variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high experimental variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Cell Passage Number | Use INS-1E cells within a consistent and validated passage number range (e.g., passages 40-100) as insulin content and secretory response can change with excessive passaging.[7] Document the passage number for every experiment. |
| Variability in Islet Size | Sort islets by size before the experiment. Insulin secretion is directly proportional to islet volume or surface area.[8] Normalize insulin secretion data to the DNA content of the islets to account for size differences.[9] |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Be consistent with the speed and pressure of pipetting. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or PBS to maintain humidity. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the correct temperature (typically 37°C) before starting the assay. Use a temperature-controlled incubator and minimize the time plates are outside of it. |
Issue 2: No or Low Insulin Secretion in Response to this compound
A lack of response to this compound can be frustrating. Consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Degraded this compound | Prepare fresh stock solutions from solid compound stored under recommended conditions. Avoid using old stock solutions. |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type or islet preparation. Glibenclamide has been shown to elicit responses at concentrations ranging from 0.5 to 10 µg/mL.[10] |
| Low Cell/Islet Viability | Assess cell or islet viability using a method like Trypan Blue exclusion or a fluorescence-based assay before starting the experiment. Ensure proper handling during isolation and culture to maintain high viability. |
| Insufficient Pre-incubation/Resting Period | Ensure cells or islets are adequately rested in low-glucose media before stimulation. This allows the insulin secretion machinery to reset and become responsive to stimuli. A common pre-incubation is 1-2 hours in low glucose.[11] |
| Insulin Assay Issues | Verify the performance of your insulin detection assay (ELISA, HTRF, etc.) with known standards. Ensure the assay is sensitive enough to detect the expected levels of insulin.[12][13] |
Experimental Protocols
Protocol 1: Static Insulin Secretion Assay with INS-1E Cells
This protocol is adapted for a 24-well plate format.
-
Cell Seeding: Seed INS-1E cells at a density of 2.5 x 10^5 cells/well in a 24-well plate and culture for 48-72 hours to reach ~80% confluency.
-
Pre-incubation:
-
Gently wash the cells twice with a pre-warmed Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM).
-
Add 500 µL of low-glucose KRB buffer to each well and incubate for 2 hours at 37°C.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add 500 µL of the appropriate test solution to each well:
-
Basal: Low-glucose KRB buffer.
-
Stimulated: Low-glucose KRB buffer containing the desired concentration of this compound.
-
Positive Control: High-glucose (e.g., 16.7 mM) KRB buffer.
-
-
Incubate for 1 hour at 37°C.[14]
-
-
Sample Collection:
-
Collect the supernatant from each well and transfer to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to a new tube and store at -80°C until insulin measurement.
-
-
Insulin Quantification:
-
Measure insulin concentration in the collected supernatants using a validated ELISA or HTRF assay according to the manufacturer's instructions.
-
Experimental Workflow for Static Insulin Secretion Assay:
Caption: Workflow for a static insulin secretion assay.
Protocol 2: Dynamic Insulin Secretion (Perifusion) Assay with Isolated Islets
This protocol provides a general outline for a perifusion experiment.
-
Islet Preparation:
-
Isolate islets from pancreata using standard collagenase digestion methods.
-
Culture isolated islets overnight to allow for recovery.
-
Hand-pick islets of similar size for each perifusion chamber.[15]
-
-
Perifusion System Setup:
-
Prime the perifusion system with low-glucose KRB buffer.
-
Load 20-30 size-matched islets into each perifusion chamber.
-
-
Equilibration:
-
Perifuse the islets with low-glucose (e.g., 2.8 mM) KRB buffer for 60 minutes at a constant flow rate (e.g., 100 µL/min) to establish a stable baseline.[16]
-
-
Stimulation Protocol:
-
Switch the perifusion buffer to one containing the desired concentration of this compound in low glucose.
-
Perifuse for a defined period (e.g., 20-30 minutes).
-
Include positive (high glucose) and negative (low glucose) control periods.
-
-
Fraction Collection:
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) throughout the experiment into a 96-well plate.
-
Store the collected fractions at -80°C until insulin measurement.
-
-
Insulin Quantification:
-
Measure insulin concentration in each fraction using a validated assay.
-
Data Presentation
Table 1: Comparison of Insulin Detection Assays
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | HTRF (Homogeneous Time-Resolved Fluorescence) |
| Principle | Sandwich immunoassay with enzymatic colorimetric detection. | Sandwich immunoassay with FRET-based detection.[17] |
| Throughput | Lower to medium. | Medium to high.[12] |
| Assay Time | Longer (multiple wash steps). | Shorter (no wash steps).[13] |
| Sensitivity | High. | High to very high, depending on the kit.[13] |
| Cost per Sample | Generally higher. | Can be more cost-effective for high throughput.[12] |
| Correlation | HTRF shows a strong correlation with ELISA results (R² > 0.8).[18] | HTRF shows a strong correlation with ELISA results (R² > 0.8).[18] |
Table 2: Factors Influencing Experimental Variability
| Factor | Source of Variability | Recommendation for Minimization |
| Biological Material | Cell line passage number, islet donor variability, islet size and purity.[7][8] | Standardize cell passage, use islets from multiple donors, sort islets by size, and normalize to DNA content.[7][8] |
| Compound Handling | Improper storage, repeated freeze-thaw cycles, inaccurate dilutions. | Store aliquots at -20°C, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| Assay Execution | Pipetting errors, temperature fluctuations, inconsistent incubation times. | Calibrate pipettes, ensure temperature uniformity, and use a consistent, detailed protocol. |
| Data Analysis | Choice of normalization method, handling of outliers. | Normalize insulin secretion to total insulin content or DNA. Pre-define criteria for outlier exclusion. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Treatment Fails in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemodex.com [chemodex.com]
- 5. This compound | 23155-04-6 [m.chemicalbook.com]
- 6. 4-trans-Hydroxyglibenclamide analytical standard 23155-00-2 [sigmaaldrich.com]
- 7. Glucose sensitivity and metabolism-secretion coupling studied during two-year continuous culture in INS-1E insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of variations in islet size and shape on glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standardization of insulin secretion from pancreatic islets: validation of a DNA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the dynamics and mechanism of glibenclamide-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Static insulin secretion analysis of isolated islets [protocols.io]
- 12. news-medical.net [news-medical.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. protocols.io [protocols.io]
- 15. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]
- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Troubleshooting for 4-Hydroxyglibenclamide Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the synthesis and separation of 4-Hydroxyglibenclamide stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing specific stereoisomers of this compound?
A1: The primary challenges in synthesizing specific stereoisomers of this compound lie in controlling the stereochemistry at two key points: the chiral center at the 4-position of the cyclohexane ring and the potential for cis/trans isomerism of the hydroxyl group relative to the rest of the molecule. Achieving high diastereoselectivity and enantioselectivity often requires specialized synthetic routes or challenging chiral separations.
Q2: What are the common methods for separating this compound stereoisomers?
A2: The most common and effective methods for separating this compound stereoisomers are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These techniques utilize chiral stationary phases (CSPs) that interact differently with each stereoisomer, allowing for their separation.
Q3: How can I confirm the stereochemistry of my synthesized this compound isomers?
A3: The stereochemistry of this compound isomers is typically confirmed using a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the relative stereochemistry (cis or trans) by analyzing the coupling constants and chemical shifts of the protons on the cyclohexane ring. Specifically, the proton at the 4-position (H-4) will exhibit different splitting patterns and chemical shifts depending on whether it is in an axial or equatorial position.[1][2][3][4][5] For determining the absolute configuration of enantiomers, X-ray crystallography of a single crystal is the gold standard.
Q4: I am observing poor separation between my this compound diastereomers in HPLC. What can I do?
A4: Poor separation of diastereomers can be due to several factors. First, ensure you are using a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak series) are often a good starting point. Next, optimize your mobile phase. For normal-phase chromatography, vary the ratio of your non-polar solvent (e.g., hexane) to your polar modifier (e.g., ethanol, isopropanol). Small changes in the modifier percentage can have a significant impact on resolution. Temperature is another critical parameter; lowering the temperature often enhances chiral recognition and improves separation.
Q5: Are there any enzymatic methods to produce this compound?
A5: Yes, enzymatic hydroxylation of glibenclamide using liver microsomes has been reported. This method can produce a mixture of hydroxylated metabolites, including 4-trans- and 3-cis-hydroxy-cyclohexyl-glibenclamide, often in equal amounts.[6] This can be a useful starting point for obtaining a mixture of diastereomers for subsequent separation.
Troubleshooting Guides
Stereoselective Synthesis: Low Diastereoselectivity in the Reduction of a Cyclohexanone Precursor
Problem: You are attempting to synthesize a specific stereoisomer of this compound by reducing a cyclohexanone precursor, but you are obtaining a mixture of cis and trans isomers with low selectivity.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance of the Reducing Agent | The choice of hydride reducing agent is critical for controlling the direction of hydride attack. For less hindered ketones, smaller reducing agents like sodium borohydride (NaBH₄) tend to favor axial attack, leading to the equatorial alcohol (thermodynamically more stable product).[7][8] For bulkier ketones or when the axial alcohol is desired, a more sterically hindered reducing agent like L-Selectride® should be used to favor equatorial attack.[7][8] |
| Reaction Temperature | Lowering the reaction temperature can often increase the stereoselectivity of the reduction. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the reduction and affect the diastereomeric ratio. Experiment with different solvents (e.g., methanol, ethanol, THF) to find the optimal conditions. |
Chiral Chromatography: Poor Resolution and Peak Tailing
Problem: During the chiral HPLC or SFC separation of this compound stereoisomers, you are observing poor resolution between peaks and significant peak tailing.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient enantioselectivity for your isomers. Screen a variety of CSPs, such as those based on cellulose or amylose derivatives (e.g., Chiralpak AD, Chiralcel OD). |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is crucial for achieving good separation. For normal phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer and optimize the pH of the buffer. |
| Peak Tailing due to Secondary Interactions | Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase. For basic compounds like this compound, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase in normal phase chromatography can significantly improve peak shape. For acidic compounds in reversed-phase, ensure the mobile phase pH is low enough to keep the analyte protonated.[9] |
| Column Overload | Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample and injecting a smaller volume.[9] |
| Low Column Temperature | While lower temperatures can improve selectivity, they can also lead to broader peaks. Find a balance between resolution and peak efficiency by optimizing the column temperature. |
Data Presentation
Table 1: Hypothetical Chiral HPLC Separation Data for this compound Stereoisomers
This table presents illustrative data based on typical chiral separations of similar compounds. Actual results will vary depending on the specific experimental conditions.
| Stereoisomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (4R)-trans-4-Hydroxyglibenclamide | 12.5 | - | 1.1 |
| (4S)-trans-4-Hydroxyglibenclamide | 14.2 | 2.1 | 1.2 |
| (4R)-cis-4-Hydroxyglibenclamide | 16.8 | 2.8 | 1.1 |
| (4S)-cis-4-Hydroxyglibenclamide | 18.5 | 1.9 | 1.3 |
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm
Experimental Protocols
Protocol 1: Stereoselective Reduction of a 4-Oxo-glibenclamide Analog (Illustrative)
This protocol describes a general procedure for the stereoselective reduction of a ketone to a hydroxyl group on a cyclohexane ring, which would be a key step in the synthesis of this compound stereoisomers.
-
Preparation of the Ketone Precursor: The 4-oxo-glibenclamide precursor can be synthesized through standard organic chemistry methods, such as the oxidation of a corresponding cyclohexene or alcohol derivative.
-
Reduction Reaction (for Equatorial Hydroxyl):
-
Dissolve the 4-oxo-glibenclamide precursor (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
-
Reduction Reaction (for Axial Hydroxyl):
-
Dissolve the 4-oxo-glibenclamide precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Chiral HPLC Method for Separation of this compound Stereoisomers
This protocol provides a starting point for developing a chiral HPLC method for the analytical or semi-preparative separation of this compound stereoisomers.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 80:20 (v/v). Add 0.1% diethylamine (DEA) to the mobile phase to improve the peak shape of the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the mixture of this compound stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Optimization:
-
Mobile Phase Composition: If the resolution is not optimal, adjust the percentage of IPA. Increasing the IPA content will decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Temperature: To improve resolution, try decreasing the column temperature in 5 °C increments (e.g., to 20 °C, then 15 °C).
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution, but will increase the analysis time.
-
Visualizations
Caption: Synthetic approaches to this compound stereoisomers.
Caption: Troubleshooting workflow for chiral chromatography separation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mriquestions.com [mriquestions.com]
- 6. [Hydroxylation of glibenclamide by liver biopsy specimens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. odinity.com [odinity.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Hypoglycemic Effects of Glibenclamide and its Metabolite, 4-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative hypoglycemic properties of the sulfonylurea drug glibenclamide and its primary active metabolite, 4-Hydroxyglibenclamide.
Glibenclamide, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes. Its therapeutic effect is primarily attributed to its ability to stimulate insulin secretion from pancreatic β-cells. However, the in vivo activity of glibenclamide is not solely dependent on the parent compound. Following administration, glibenclamide is extensively metabolized in the liver to several derivatives, with 4-trans-hydroxyglibenclamide (M1) being one of the most significant. Understanding the hypoglycemic contribution of this major metabolite is crucial for a complete picture of glibenclamide's pharmacodynamic profile and for the development of safer and more effective therapeutic strategies.
This guide provides a detailed comparison of the hypoglycemic effects of glibenclamide and this compound, supported by experimental data. We delve into their mechanisms of action, comparative potencies, and the experimental protocols used to elucidate these properties.
Quantitative Comparison of Hypoglycemic Effects
A pivotal human study provides a direct comparison of the in vivo hypoglycemic and insulin-releasing effects of glibenclamide and its primary metabolite, this compound. The following table summarizes the key quantitative findings from this research.
| Parameter | Glibenclamide (Oral) | Glibenclamide (Intravenous) | This compound (M1) (Intravenous) |
| Mean Blood Glucose Reduction (AUC 0-5h vs. Placebo) | 23.8 ± 1.2% | 19.9 ± 2.1% | 18.2 ± 3.3% |
| Serum Insulin Level Increase | Significant | Significant | Significant |
Data presented as mean ± SE.[1]
These results clearly demonstrate that this compound is an active metabolite with a significant hypoglycemic effect, comparable to that of intravenously administered glibenclamide.[1] The oral administration of glibenclamide resulted in the most pronounced reduction in blood glucose, which can be attributed to the combined effects of the parent drug and its active metabolites.[1]
Mechanism of Action: Targeting the KATP Channel
Both glibenclamide and its hydroxylated metabolite exert their effects by interacting with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells. These channels are composed of two subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel Kir6.2.
The binding of these compounds to the SUR1 subunit leads to the closure of the KATP channel. This inhibition of potassium efflux results in depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.
While both compounds share this fundamental mechanism, their intrinsic potencies at the KATP channel can differ. Glibenclamide is known to be a potent inhibitor of the pancreatic KATP channel. While direct comparative in vitro studies on the potency of this compound are limited, the significant in vivo hypoglycemic effect of the metabolite suggests it retains substantial activity at the SUR1 receptor.
Experimental Protocols
The following provides a detailed overview of the methodology employed in the key human study comparing the hypoglycemic effects of glibenclamide and its metabolites.
Study Design
A placebo-controlled, randomized, single-blind crossover study was conducted with eight healthy subjects.[1] Each participant underwent five single-dose tests with a washout period of three months between each test. The five arms of the study were:
-
3.5 mg glibenclamide orally
-
3.5 mg glibenclamide intravenously
-
3.5 mg 4-trans-hydroxyglibenclamide (M1) intravenously
-
3.5 mg 3-cis-hydroxyglibenclamide (M2) intravenously
-
Placebo intravenously
Subject Population
The study enrolled eight healthy adult subjects.[1]
Drug Administration and Sample Collection
All intravenous administrations and the oral dose of glibenclamide were given in a fasting state.[1] Standardized meals were provided 0.5 and 5.5 hours after medication administration.[1] Blood samples were collected at regular intervals to measure blood glucose and serum insulin concentrations.[1]
Analytical Methods
-
Blood Glucose Measurement: Blood glucose levels were determined using a glucose oxidase method.[1]
-
Serum Insulin Measurement: Serum insulin concentrations were analyzed by a specific immunoassay.[1]
Conclusion
The available evidence strongly indicates that this compound is a pharmacologically active metabolite that significantly contributes to the overall hypoglycemic effect of glibenclamide. Its ability to lower blood glucose and stimulate insulin secretion is comparable to that of intravenously administered glibenclamide. This underscores the importance of considering the metabolic profile of sulfonylureas in drug development and clinical practice. For researchers, these findings highlight the need for further in vitro studies to precisely quantify the binding affinities and inhibitory potencies of glibenclamide metabolites at the different SUR isoforms to better understand their tissue-specific effects and potential for off-target interactions. A deeper understanding of the structure-activity relationships of these metabolites could pave the way for the design of novel hypoglycemic agents with improved efficacy and safety profiles.
References
A Comparative Guide to the KATP Channel Effects of Glibenclamide and its Active Metabolite, 4-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the widely-used anti-diabetic drug glibenclamide and its primary active metabolite, 4-Hydroxyglibenclamide, on ATP-sensitive potassium (KATP) channels. While both compounds contribute to hypoglycemic effects, their direct interactions with KATP channels, the primary target for sulfonylureas, are not equally characterized. This guide summarizes the available experimental data, provides detailed experimental protocols for further investigation, and visualizes key pathways and workflows to support research and drug development in this area.
Quantitative Data Comparison
The following tables summarize the available quantitative data for glibenclamide and this compound. It is important to note the limited availability of direct electrophysiological data for this compound's effect on KATP channels.
Table 1: Comparative Potency on KATP Channels
| Compound | KATP Channel Subunits | Cell Type/Expression System | IC50 / Ki | Hill Coefficient | Reference |
| Glibenclamide | Kir6.2/SUR1 | Pancreatic β-cells | ~0.76 - 3.3 nM (Kd) | ~1.0 | [1] |
| Glibenclamide | Cardiac KATP | Rat ventricular myocytes | 6 µM | 0.35 | [2] |
| Glibenclamide | Skeletal Muscle KATP | Rat flexor digitorum brevis | 63 nM (Ki) | 0.85 | |
| This compound | Not Directly Assessed | Not Applicable | Data Not Available | Not Applicable |
Table 2: Comparative Effects on Insulin Secretion and Blood Glucose
| Compound | Experimental Model | Key Findings | Reference |
| Glibenclamide | Humans | Significant increase in insulin secretion and reduction in blood glucose.[3] | [3] |
| This compound | Humans | Significant increase in insulin secretion and reduction in blood glucose, suggesting it is an active metabolite.[3] | [3] |
| This compound | Rats with renal insufficiency | Possesses hypoglycemic activity, estimated to be about 1/6th that of glibenclamide. | [2] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of glibenclamide-induced insulin secretion.
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Experimental workflow for insulin secretion assay.
Experimental Protocols
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is designed to directly measure the inhibitory effects of this compound and glibenclamide on KATP channels in pancreatic β-cells or a suitable heterologous expression system (e.g., HEK293 cells expressing Kir6.2/SUR1).
A. Cell Preparation:
-
Pancreatic β-cells: Isolate pancreatic islets from rodents by collagenase digestion. Dissociate islets into single cells using a gentle enzymatic treatment (e.g., trypsin/EDTA) and plate on poly-L-lysine-coated glass coverslips.
-
HEK293 Cells: Co-transfect HEK293 cells with plasmids encoding Kir6.2 and SUR1 subunits. Plate transfected cells onto glass coverslips for 24-48 hours before recording.
B. Electrophysiological Recording (Whole-Cell Configuration):
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2. Adjust pH to 7.2 with KOH.
-
Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope.
-
Use a borosilicate glass micropipette (resistance 3-5 MΩ) filled with the intracellular solution to form a gigaohm seal with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
To activate KATP channels, perfuse the cell with a low-ATP intracellular solution or a KATP channel opener like diazoxide.
-
Record baseline KATP currents.
-
C. Drug Application:
-
Prepare stock solutions of this compound and glibenclamide in DMSO.
-
Dilute the stock solutions to the final desired concentrations in the extracellular solution immediately before use.
-
Perfuse the cell with the drug-containing solution and record the inhibition of the KATP current.
-
Apply a range of concentrations to construct a dose-response curve.
-
Perform a washout with the drug-free extracellular solution to assess the reversibility of the block.
D. Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC50 and Hill coefficient.
Insulin Secretion Assay
This assay measures the ability of this compound and glibenclamide to stimulate insulin secretion from isolated pancreatic islets.
A. Islet Isolation and Culture:
-
Isolate pancreatic islets from rodents using collagenase digestion.
-
Culture the islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
B. Insulin Secretion Assay:
-
Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well) in a multi-well plate. Pre-incubate the islets for 1-2 hours at 37°C in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing the test compounds (this compound or glibenclamide) at various concentrations in the presence of a non-stimulating (e.g., 2.8 mM) or a stimulating (e.g., 16.7 mM) glucose concentration.
-
Incubate the islets for a defined period (e.g., 60-120 minutes) at 37°C.
C. Sample Collection and Analysis:
-
After the incubation period, carefully collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit.
-
Lyse the islets to determine the total insulin content or DNA content for normalization of the secreted insulin data.
D. Data Analysis:
-
Express the secreted insulin as a percentage of the total insulin content or normalized to the DNA content.
-
Plot the normalized insulin secretion against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value for each compound.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is an active metabolite of glibenclamide, contributing to its overall hypoglycemic effect through the stimulation of insulin secretion.[3] However, a significant gap exists in our understanding of its direct interaction with KATP channels at the molecular level. The lack of direct electrophysiological data, particularly IC50 values from patch-clamp studies, prevents a definitive comparison of its potency with glibenclamide in inhibiting the KATP channel.
Future research should prioritize the direct electrophysiological characterization of this compound's effects on Kir6.2/SUR1 channels. Such studies, following the protocols outlined in this guide, would provide crucial quantitative data to fully elucidate its mechanism of action and its contribution to the therapeutic and potential off-target effects of glibenclamide. This knowledge will be invaluable for the development of next-generation sulfonylureas and other KATP channel modulators with improved efficacy and safety profiles.
References
Glibenclamide Antibody Specificity: A Comparative Analysis of Cross-Reactivity with 4-Hydroxyglibenclamide
For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies used in immunoassays is paramount for accurate quantification of therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of glibenclamide antibodies with its primary metabolite, 4-Hydroxyglibenclamide, based on available experimental data.
A pivotal study in the development of a radioimmunoassay (RIA) for glibenclamide has demonstrated high specificity of the generated antiserum, with no cross-reactivity observed with its major metabolites, including this compound.[1][2] This finding is critical for the accurate measurement of the parent drug concentration in pharmacokinetic and clinical studies without interference from its metabolic byproducts.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of glibenclamide antibodies with this compound as determined by radioimmunoassay.
| Compound | Cross-Reactivity (%) | Reference |
| Glibenclamide | 100 | [1][2] |
| This compound | Not Detected | [1][2] |
| Other major metabolites | Not Detected | [1][2] |
Experimental Protocol: Radioimmunoassay for Glibenclamide
The method employed to determine the specificity of the glibenclamide antibody was a competitive binding radioimmunoassay. Below is a detailed description of the experimental protocol adapted from the foundational study by Kawashima et al. (1979).[1][2]
1. Antiserum Production:
-
An antigen was prepared by conjugating a derivative of glibenclamide to a carrier protein, bovine serum albumin (BSA).
-
Rabbits were immunized with this antigen to produce polyclonal antibodies against glibenclamide.
2. Radiolabeling:
-
Glibenclamide was radiolabeled with tritium ([³H]) to serve as the tracer in the assay.
3. Competitive Binding Assay:
-
A known amount of the anti-glibenclamide antiserum was incubated with a fixed amount of [³H]-glibenclamide.
-
To this mixture, either unlabeled glibenclamide (for the standard curve) or the test sample (e.g., plasma) was added. The unlabeled glibenclamide from the sample competes with the [³H]-glibenclamide for the limited number of antibody binding sites.
-
To test for cross-reactivity, this compound and other metabolites were added instead of unlabeled glibenclamide in separate experiments.
4. Separation of Bound and Free Antigen:
-
After incubation, the antibody-bound glibenclamide was separated from the free (unbound) glibenclamide. The study by Kawashima et al. utilized dextran-coated charcoal to adsorb the free [³H]-glibenclamide.[1][2]
5. Measurement and Analysis:
-
The radioactivity of the bound fraction was measured using a scintillation counter.
-
The concentration of glibenclamide in the test samples was determined by comparing the degree of inhibition of [³H]-glibenclamide binding with a standard curve generated using known concentrations of unlabeled glibenclamide.
-
The percentage of cross-reactivity of the metabolites was calculated based on their ability to displace the [³H]-glibenclamide from the antibody compared to the displacement by unlabeled glibenclamide. The finding that the metabolites did not displace the radiolabeled glibenclamide indicates no cross-reactivity.[1][2]
Experimental Workflow
The following diagram illustrates the competitive radioimmunoassay workflow used to assess the cross-reactivity of glibenclamide antibodies.
Caption: Workflow of the competitive radioimmunoassay for glibenclamide.
Conclusion
The available data strongly indicates that antibodies raised against glibenclamide, when developed using appropriate hapten conjugation strategies, exhibit high specificity and do not cross-react with the major metabolite, this compound. This high degree of specificity is essential for the development of reliable immunoassays for the accurate quantification of glibenclamide in biological matrices, ensuring that the measurements reflect the concentration of the active parent drug and not its metabolites. Researchers developing or utilizing immunoassays for glibenclamide should ensure that the specificity of the antibodies has been rigorously validated against its metabolites.
References
A Comparative Analysis of 4-Hydroxyglibenclamide and Other Glibenclamide Metabolites: A Guide for Researchers
This guide provides a detailed comparative analysis of 4-Hydroxyglibenclamide and other major metabolites of glibenclamide, a potent second-generation sulfonylurea used in the management of type 2 diabetes. Glibenclamide is extensively metabolized in the liver, primarily into two active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2). Understanding the distinct pharmacological and pharmacokinetic profiles of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic effect and potential for adverse events, such as hypoglycemia. This document is intended for researchers, scientists, and drug development professionals.
Pharmacodynamic and Pharmacokinetic Comparison
Glibenclamide and its primary metabolites, M1 and M2, all exhibit hypoglycemic activity by stimulating insulin secretion from pancreatic β-cells.[1] However, there are notable differences in their potency and pharmacokinetic properties, which are summarized in the tables below.
Table 1: Comparative Hypoglycemic Efficacy
| Compound | Mean Blood Glucose Reduction (% of AUC vs. Placebo)[1] |
| Glibenclamide (oral) | 23.8 ± 1.2 |
| Glibenclamide (intravenous) | 19.9 ± 2.1 |
| 4-trans-hydroxyglibenclamide (M1) | 18.2 ± 3.3 |
| 3-cis-hydroxyglibenclamide (M2) | 12.5 ± 2.3 |
Table 2: Comparative Pharmacokinetic Parameters in Healthy Subjects[2]
| Parameter | Glibenclamide (IV) | 4-trans-hydroxyglibenclamide (M1) | 3-cis-hydroxyglibenclamide (M2) |
| Volume of Distribution (Vd) | 7.44 ± 1.53 L | 20.8 ± 8.4 L | 15.5 ± 5.5 L |
| Total Clearance (CL) | 4.42 ± 0.56 L/h | 11.9 ± 1.7 L/h | 10.4 ± 1.3 L/h |
| Renal Clearance (CLr) | - | 13.5 ± 3.7 L/h | 8.6 ± 1.6 L/h |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for glibenclamide and its active metabolites involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[2] These channels are a complex of the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel subunit Kir6.2.[2] Binding of the drug to the SUR1 subunit leads to channel closure, membrane depolarization, and subsequent influx of calcium ions through voltage-gated calcium channels. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[2][3]
While all three compounds share this fundamental mechanism, their binding affinities to the SUR1 receptor may differ, contributing to their varied potencies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Glibenclamide and Metabolites
This protocol outlines a common method for the simultaneous determination of glibenclamide and its metabolites in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 400 µL of plasma, add an internal standard.
-
Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.
-
Vortex the mixture for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 120 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 230 nm) or mass spectrometry for higher sensitivity and specificity.
Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol describes a method to assess the insulin-releasing effects of glibenclamide and its metabolites.
1. Islet Isolation:
-
Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) by collagenase digestion.
-
Hand-pick the islets under a stereomicroscope.
2. Static Incubation:
-
Pre-incubate the isolated islets in a buffer containing a non-stimulatory glucose concentration (e.g., 2.8 mM) for 30-60 minutes.
-
Replace the pre-incubation buffer with fresh buffer containing the test compounds (glibenclamide, M1, or M2) at various concentrations and a stimulatory glucose concentration (e.g., 16.7 mM).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Collect the supernatant for insulin measurement.
3. Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
Radioligand Binding Assay for SUR1 Affinity
This protocol is used to determine the binding affinity of glibenclamide and its metabolites to the SUR1 subunit.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the SUR1 subunit.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
2. Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]glibenclamide).
-
Add increasing concentrations of the unlabeled competitor compounds (glibenclamide, M1, or M2).
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The major metabolites of glibenclamide, 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2), are pharmacologically active and contribute to the overall hypoglycemic effect of the parent drug. While their mechanism of action is qualitatively similar to that of glibenclamide, there are quantitative differences in their potency and pharmacokinetic profiles. A thorough understanding of these differences is essential for optimizing therapeutic strategies and minimizing the risk of adverse effects in the clinical setting. Further research directly comparing the binding affinities of these metabolites to the SUR1 receptor is warranted to fully elucidate their structure-activity relationships.
References
Validating the Specificity of 4-Hydroxyglibenclamide's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 4-Hydroxyglibenclamide, the primary active metabolite of the widely used anti-diabetic drug glibenclamide, with its parent compound. The focus is on validating the specificity of its action on ATP-sensitive potassium (KATP) channels, crucial targets in insulin secretion and cardiovascular function. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological and experimental processes.
Executive Summary
Glibenclamide is a potent, second-generation sulfonylurea that stimulates insulin secretion by blocking KATP channels in pancreatic β-cells. However, its therapeutic window is narrowed by a lack of selectivity, leading to potential cardiovascular side effects through the blockade of KATP channels in cardiac and smooth muscle tissues. This compound, its major active metabolite, also contributes significantly to the overall hypoglycemic effect. Understanding the specificity of this compound for different KATP channel isoforms is therefore critical for a comprehensive assessment of the safety and efficacy profile of glibenclamide.
This guide reveals that while direct comparative in vitro data on the binding affinity of this compound to different sulfonylurea receptor (SUR) isoforms is limited in the public domain, in vivo studies in humans demonstrate its potent hypoglycemic activity, even surpassing that of the parent compound at steady-state concentrations.
Comparative Analysis of Biological Activity
The primary mechanism of action for both glibenclamide and this compound is the inhibition of KATP channels. These channels are hetero-octameric protein complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. The specificity of sulfonylureas is determined by their differential affinity for the three main SUR isoforms:
-
SUR1: Predominantly found in pancreatic β-cells, forming the KATP channel (Kir6.2/SUR1) that regulates insulin secretion.
-
SUR2A: The main isoform in cardiac muscle, forming the KATP channel (Kir6.2/SUR2A) involved in cardioprotection during ischemia.
-
SUR2B: Found in smooth muscle, forming the KATP channel (Kir6.1/SUR2B) that regulates vascular tone.
Quantitative Comparison of In Vivo Potency
A clinical study in healthy human subjects provides a direct comparison of the hypoglycemic effects of glibenclamide and its two major metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). The following table summarizes the steady-state serum concentrations required to achieve 50% of the maximal blood glucose-lowering effect (CEss50) and the maximal effect (Emax).
| Compound | CEss50 (ng/mL)[1] | Emax (% Blood Glucose Reduction)[1] |
| Glibenclamide | 108 | 56% |
| This compound (M1) | 23 | 40% |
| 3-cis-hydroxy-glibenclamide (M2) | 37 | 27% |
Lower CEss50 indicates higher potency.
These data clearly indicate that This compound is significantly more potent in vivo than its parent compound, glibenclamide , requiring a nearly five-fold lower serum concentration to achieve half of its maximal effect. While its maximal effect is lower than that of glibenclamide, its contribution to the overall glucose-lowering effect of glibenclamide administration is substantial.
Specificity for KATP Channel Isoforms
| Compound | Target | Affinity/Inhibition | Notes |
| Glibenclamide | Kir6.2/SUR1 (pancreatic) | High affinity (nM range) | The primary target for its hypoglycemic effect. |
| Kir6.2/SUR2A (cardiac) | Lower affinity (µM range)[2] | Inhibition can interfere with ischemic preconditioning. | |
| Kir6.1/SUR2B (smooth muscle) | Lower affinity | Can affect vascular tone. | |
| This compound | Kir6.2/SUR1 (pancreatic) | High affinity (IC50 of 0.95 and 100 nM for high and low-affinity sites) | Contributes significantly to the hypoglycemic effect. |
| Kir6.2/SUR2A (cardiac) | Data not available | ||
| Kir6.1/SUR2B (smooth muscle) | Data not available |
The lack of direct comparative data on the binding of this compound to SUR2A and SUR2B represents a significant knowledge gap in understanding the full cardiovascular safety profile of glibenclamide.
Experimental Protocols
Validating the specificity of a compound like this compound involves a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and glibenclamide for SUR1, SUR2A, and SUR2B.
Methodology:
-
Membrane Preparation:
-
HEK293 cells are transiently or stably transfected to express human Kir6.2/SUR1, Kir6.2/SUR2A, or Kir6.1/SUR2B.
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
Membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the sulfonylurea receptor, typically [³H]glibenclamide.
-
Increasing concentrations of the unlabeled competitor compound (this compound or glibenclamide) are added to the reaction mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (Patch-Clamp)
This technique measures the ion flow through channels in the cell membrane, providing a functional assessment of channel inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and glibenclamide on KATP channel currents.
Methodology:
-
Cell Preparation:
-
Cells expressing the desired KATP channel isoform (e.g., HEK293 cells or isolated primary cells like pancreatic β-cells or cardiomyocytes) are used.
-
-
Patch-Clamp Recording:
-
The whole-cell or inside-out patch-clamp configuration is established using a glass micropipette.
-
The intracellular solution contains a low concentration of ATP to activate the KATP channels.
-
A holding potential is applied, and the resulting potassium current is measured.
-
-
Drug Application:
-
Increasing concentrations of this compound or glibenclamide are applied to the cell via the perfusion system.
-
The effect of each concentration on the KATP channel current is recorded.
-
-
Data Analysis:
-
The percentage of current inhibition at each drug concentration is calculated relative to the control current.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.
-
Visualizing the Mechanisms
KATP Channel Signaling Pathway
The following diagram illustrates the signaling pathway involved in insulin secretion and its modulation by sulfonylureas.
Experimental Workflow for Specificity Validation
This diagram outlines the logical flow of experiments to validate the specificity of a KATP channel blocker.
References
Comparative Analysis of Glibenclamide and its Metabolite, 4-Hydroxyglibenclamide, on SUR1 Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the sulfonylurea drug glibenclamide and its major metabolite, 4-hydroxyglibenclamide, on the sulfonylurea receptor 1 (SUR1), a key subunit of the ATP-sensitive potassium (KATP) channel. This document synthesizes available experimental data, outlines methodologies for potency assessment, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Glibenclamide: Potency on the SUR1 Subunit
Glibenclamide is a second-generation sulfonylurea that exhibits high affinity for the SUR1 subunit of the KATP channel, which is predominantly expressed in pancreatic β-cells.[1] This interaction leads to the closure of the KATP channel, membrane depolarization, and subsequent insulin secretion.[1] The potency of glibenclamide on SUR1 has been characterized through various in vitro assays.
Quantitative Data on Glibenclamide Potency
The following table summarizes key quantitative data regarding the potency of glibenclamide on the SUR1 subunit from published studies.
| Parameter | Value | Cell System/Model | Reference |
| IC₅₀ | 0.92 nM | HEK-293 cells co-expressing SUR1 and Kir6.2 | [2] |
| IC₅₀ | 3.6 nM | HEK-293 cells co-expressing SUR1 and Kir6.2 (⁸⁶Rb⁺ efflux assay) | [2] |
| K_D | 0.7 nM | HEK-293 cells co-expressing SUR1 and Kir6.2 ([³H]-glibenclamide binding) | [2] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. K_D (dissociation constant) is a measure of the affinity of a drug for its receptor; a lower K_D indicates a higher affinity.
Experimental Protocols
The determination of glibenclamide's potency on the SUR1 subunit typically involves two primary experimental approaches: radioligand binding assays and electrophysiological measurements.
Radioligand Binding Assay
This method quantifies the direct interaction between a radiolabeled ligand (e.g., [³H]-glibenclamide) and the SUR1 subunit.
Objective: To determine the binding affinity (K_D) and the density of binding sites (B_max) of glibenclamide for the SUR1 subunit.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the SUR1 subunit (e.g., HEK-293 cells stably co-expressing SUR1 and Kir6.2).[2]
-
Incubation: The prepared membranes are incubated with various concentrations of [³H]-glibenclamide.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glibenclamide. Specific binding is calculated by subtracting non-specific binding from total binding. The K_D and B_max values are then determined by Scatchard analysis of the saturation binding data.
Electrophysiology (Patch-Clamp)
The patch-clamp technique allows for the direct measurement of ion channel activity in response to a drug, providing a functional assessment of potency.
Objective: To determine the inhibitory concentration (IC₅₀) of glibenclamide on KATP channel currents.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cells expressing the KATP channel (e.g., HEK-293 cells co-expressing SUR1 and Kir6.2).[2]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents.
-
Channel Activation: KATP channels are activated by intracellular ATP depletion or by the application of a KATP channel opener like diazoxide.
-
Drug Application: Increasing concentrations of glibenclamide are applied to the cell, and the resulting inhibition of the KATP channel current is recorded.
-
Data Analysis: The fractional block of the current at each glibenclamide concentration is determined, and the data are fitted to a concentration-response curve to calculate the IC₅₀ value.[2]
Visualizations
Signaling Pathway of Glibenclamide Action
References
Confirming the Identity of Synthesized 4-Hydroxyglibenclamide via NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the identity of synthesized 4-hydroxyglibenclamide, a primary active metabolite of the anti-diabetic drug glibenclamide, using Nuclear Magnetic Resonance (NMR) spectroscopy. While comprehensive, publicly available NMR data for this compound is limited, this guide offers a comparison with the parent compound, glibenclamide, and outlines the necessary experimental protocols and analytical workflow.
Data Presentation: Comparative NMR Data
The structural difference between glibenclamide and its 4-hydroxy metabolite lies in the hydroxylation of the cyclohexyl ring. This modification will induce noticeable shifts in the NMR signals of the protons and carbons within the cyclohexyl moiety. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for glibenclamide. A corresponding table for this compound is included to highlight the data required for a definitive comparison.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Glibenclamide and this compound (in DMSO-d₆)
| Glibenclamide | 4-trans-Hydroxyglibenclamide | ||
| Proton (¹H) | Chemical Shift (ppm) | Proton (¹H) | Chemical Shift (ppm) |
| Cyclohexyl Protons | 1.10-1.75 (m) | Cyclohexyl Protons | Data not publicly available |
| -CH₂-CH₂- (ethyl) | 2.85 (t), 3.45 (q) | -CH₂-CH₂- (ethyl) | Data not publicly available |
| -OCH₃ | 3.90 (s) | -OCH₃ | Data not publicly available |
| Aromatic Protons | 7.00-8.00 (m) | Aromatic Protons | Data not publicly available |
| Amide & Sulfonylurea NH | Variable | Amide & Sulfonylurea NH | Data not publicly available |
| Carbon (¹³C) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| Cyclohexyl Carbons | 24.5, 25.3, 32.4, 48.9 | Cyclohexyl Carbons | Data not publicly available |
| -CH₂-CH₂- (ethyl) | 39.8, 41.5 | -CH₂-CH₂- (ethyl) | Data not publicly available |
| -OCH₃ | 56.5 | -OCH₃ | Data not publicly available |
| Aromatic Carbons | 112.0-165.0 | Aromatic Carbons | Data not publicly available |
| Carbonyl Carbon | 152.7, 165.2 | Carbonyl Carbon | Data not publicly available |
Experimental Protocols
Synthesis of 4-trans-Hydroxyglibenclamide
A specific, detailed, and publicly available laboratory protocol for the chemical synthesis of 4-trans-hydroxyglibenclamide from glibenclamide is not readily found in the scientific literature. Enzymatic hydroxylation by liver microsomes has been reported, but this is not a conventional synthetic route for producing a reference standard.
However, a plausible synthetic approach could involve the direct hydroxylation of the cyclohexyl ring of glibenclamide using a strong oxidizing agent that can perform C-H activation. Below is a hypothetical protocol based on general organic synthesis principles. Caution: This is a theoretical procedure and requires optimization and thorough safety assessment before implementation.
Hypothetical Synthesis Protocol:
-
Dissolution: Dissolve glibenclamide (1 equivalent) in a suitable inert solvent such as dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of a powerful oxidizing agent capable of non-specific C-H hydroxylation, such as dimethyldioxirane (DMDO) or a hydroperoxide in the presence of a suitable metal catalyst (e.g., an iron or ruthenium complex) (1.1 equivalents), to the cooled glibenclamide solution. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product will likely be a mixture of unreacted glibenclamide, this compound, and other isomers. Purify the desired 4-trans-hydroxyglibenclamide using column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product using NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
NMR Analysis Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Acquisition of ¹H NMR Spectrum:
-
Tune and shim the NMR spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations. These experiments are invaluable for unambiguous signal assignment.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of all signals in the ¹H and ¹³C NMR spectra and compare them to the data obtained from a certified reference standard of this compound.
-
Mandatory Visualization
The following diagrams illustrate the key molecular structures and the workflow for confirming the identity of the synthesized compound.
Caption: Chemical transformation from glibenclamide to this compound.
Caption: Workflow for synthesis, purification, and NMR-based identity confirmation.
A Comparative Guide to Inter-Laboratory Validation of 4-Hydroxyglibenclamide Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 4-Hydroxyglibenclamide, the primary active metabolite of the anti-diabetic drug glibenclamide. Ensuring accurate and reproducible quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document outlines a framework for inter-laboratory validation, comparing the two most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While a specific, publicly available inter-laboratory validation study for this compound is not currently documented in peer-reviewed literature, this guide synthesizes information from established bioanalytical method validation guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] The objective is to provide a clear comparison of these methods, supported by hypothetical experimental data that reflects typical validation outcomes, to aid laboratories in selecting and validating an appropriate analytical method.
Principles of Inter-Laboratory Validation
An inter-laboratory validation study, often referred to as a round-robin test, is a critical step in standardizing an analytical method. It assesses the reproducibility and robustness of a method when performed by different laboratories, using different equipment and personnel. The primary goals are to identify and quantify the sources of variability in the analytical results and to establish the method's suitability for widespread use. A typical study involves a coordinating laboratory that prepares and distributes identical sets of samples to participating laboratories, who then analyze the samples according to a detailed, standardized protocol. Statistical analysis of the results reveals the method's repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the biological matrix (e.g., plasma, serum, urine).
| Performance Characteristic | HPLC-UV | LC-MS/MS | Regulatory Guidance (Typical) |
| Specificity/Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, provides structural information, minimizing matrix interference. | The method should be able to differentiate the analyte from endogenous components and other metabolites.[2][3] |
| Lower Limit of Quantification (LLOQ) | ng/mL range | pg/mL to ng/mL range | The analyte signal at the LLOQ should be at least 5 times the blank signal.[1] |
| Linearity (R²) | >0.99 | >0.995 | A linear model is typically fitted to the calibration curve. |
| Accuracy | 85-115% of nominal concentration (80-120% at LLOQ) | 90-110% of nominal concentration (85-115% at LLOQ) | The mean value should be within 15% of the nominal value, except at the LLOQ where it should not deviate by more than 20%.[2] |
| Precision (CV%) | Within-run: <15% Between-run: <15% | Within-run: <10% Between-run: <10% | The coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ which should not exceed 20%.[1] |
| Matrix Effect | Can be significant and requires careful method development. | Can be minimized with appropriate sample preparation and the use of a stable isotope-labeled internal standard. | Should be investigated to ensure precision, selectivity, and sensitivity are not compromised.[3] |
Experimental Protocols
Detailed experimental protocols are essential for the successful transfer and validation of an analytical method between laboratories. Below are generalized protocols for the quantification of this compound in human plasma.
Method 1: HPLC-UV
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Perform liquid-liquid extraction by adding 2 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 25 mM phosphate buffer (pH 3.5) (45:55, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Method 2: LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 25 µL of an internal standard solution (ideally, stable isotope-labeled this compound).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
-
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
Summary and Recommendations
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound in biological matrices.
-
LC-MS/MS is generally the preferred method due to its superior sensitivity, specificity, and reduced susceptibility to matrix effects. This makes it particularly suitable for clinical and pharmacokinetic studies where low concentrations of the metabolite are expected.
-
HPLC-UV can be a cost-effective alternative for in vitro studies or when high sample throughput is not a primary concern, provided that careful method development is undertaken to ensure adequate selectivity.
An inter-laboratory validation study is highly recommended to establish the robustness and transferability of any chosen method for this compound quantification. This will ensure data consistency and reliability across different research sites and contribute to the overall quality of drug development programs.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Glibenclamide and its Active Metabolite, 4-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the second-generation sulfonylurea antidiabetic agent, glibenclamide, and its primary active metabolite, 4-hydroxyglibenclamide. Understanding the distinct pharmacokinetic characteristics of the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and ensuring patient safety. This document summarizes key quantitative data, outlines common experimental protocols for their assessment, and visualizes the metabolic pathway and analytical workflow.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for glibenclamide and its major active metabolite, this compound (also referred to as M1 or 4-trans-hydroxyglibenclamide). The data presented is a synthesis of findings from various studies. It is important to note that absolute values can vary depending on the study population, dosage, and analytical methods used.
| Pharmacokinetic Parameter | Glibenclamide (Parent Drug) | This compound (Metabolite) | Key Observations |
| Peak Plasma Concentration (Cmax) | Variable, dose-dependent. Reported values range from ~70 ng/mL to 354 ng/mL for doses of 2.5 mg to 20 mg.[1] | Generally lower than the parent drug, with reported peak values between 16-85 ng/mL.[2] | Cmax of glibenclamide is influenced by formulation and food intake.[3][4] |
| Time to Peak Plasma Concentration (Tmax) | Typically 1.3 to 4 hours after oral administration.[5] | Reached after the parent drug, consistent with its formation through metabolism. | The absorption of glibenclamide can be rapid, with some formulations showing a Tmax as early as 1.3 hours.[5] |
| Area Under the Curve (AUC) | Dose-dependent.[4] | Can be higher than the parent drug in certain populations, such as those with impaired renal function.[2] | In individuals with normal renal function, the AUC of the metabolite is a significant contributor to the overall drug exposure. |
| Elimination Half-Life (t1/2) | Reported to be between 1.5 and 15 hours, with a terminal elimination half-life of around 10 hours.[2][4][5][6] | May have a longer equilibration half-life at the site of action (3.9 hours) compared to the parent drug (0.44 hours).[7] | The prolonged hypoglycemic effects of glibenclamide may be partly attributed to its active metabolites.[2] |
| Volume of Distribution (Vd) | Relatively small, with reported values around 0.155 L/kg to 0.55 L/kg.[1][6] | Data not extensively reported, but as a metabolite, its distribution is influenced by its physicochemical properties. | A small volume of distribution suggests that glibenclamide is largely confined to the bloodstream and extracellular fluid. |
| Clearance (CL) | Reported values are in the range of 78 mL/h/kg to 2.16 L/h.[1][6] | Clearance is lower in patients with impaired renal function.[2] | Glibenclamide is extensively metabolized in the liver, and its metabolites are primarily eliminated by the kidneys.[2] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP2C9 and to a lesser extent by CYP3A4.[8][9] | This is the primary active metabolite formed from glibenclamide.[8][10] | Genetic variations in CYP2C9 can affect the metabolism and clearance of glibenclamide.[8] |
| Excretion | Primarily excreted in the urine and bile as metabolites.[2] | Excreted in the urine.[2] | In impaired renal function, the urinary excretion of metabolites is significantly reduced.[2] |
Experimental Protocols
The pharmacokinetic parameters presented above are typically determined through a series of well-defined experimental protocols. Below are outlines of common methodologies employed in human and animal studies.
Human Pharmacokinetic Studies
A common approach involves a randomized, crossover study design in healthy volunteers or in the target patient population (e.g., individuals with type 2 diabetes).
-
Study Design: A single oral dose of glibenclamide is administered to subjects after an overnight fast.[2] In crossover studies, each subject receives different formulations or doses of the drug with a washout period in between.[7]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 8, 12, 24, and 48 hours).[2] Urine is also collected over specified intervals (e.g., 0-24 hours) to assess renal excretion.[2]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation. Both plasma and urine samples are stored frozen until analysis.
-
Bioanalytical Method: The concentrations of glibenclamide and this compound in plasma and urine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS/MS) detection.[6][11] This method must be sensitive and selective for both the parent drug and its metabolite.
-
Pharmacokinetic Analysis: The plasma concentration-time data for both compounds are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL.[1]
In Vitro Metabolism Studies
To identify the enzymes responsible for the metabolism of glibenclamide, in vitro studies using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes are conducted.
-
Incubation: Glibenclamide is incubated with human liver microsomes or specific recombinant CYP enzymes (e.g., CYP2C9, CYP3A4) in the presence of NADPH, a necessary cofactor for CYP-mediated reactions.
-
Analysis: After a specified incubation time, the reaction is stopped, and the mixture is analyzed by HPLC-MS/MS to identify and quantify the formation of this compound.
-
Enzyme Kinetics: By varying the concentration of glibenclamide, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined for the formation of the metabolite by each enzyme.
Mandatory Visualizations
Metabolic Pathway of Glibenclamide
Caption: Metabolic pathway of glibenclamide to this compound.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for determining pharmacokinetic profiles.
References
- 1. dovepress.com [dovepress.com]
- 2. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and effects of glibenclamide in two formulations, HB 419 and HB 420, in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic studies of glibenclamide in non-insulin dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of glibenclamide: a single dose comparison of four preparations in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of intravenous glibenclamide investigated by a high performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
A Tale of Two Modulators: 4-Hydroxyglibenclamide and Diazoxide in the Intricate Dance of Insulin Secretion
For the discerning researcher and drug development professional, understanding the nuanced control of insulin secretion is paramount. This guide provides a comprehensive side-by-side comparison of two key modulators of the pancreatic beta-cell's ATP-sensitive potassium (KATP) channel: 4-Hydroxyglibenclamide, an active metabolite of the widely used antidiabetic drug glibenclamide, and diazoxide, a potent inhibitor of insulin release. Through a detailed examination of their mechanisms, quantitative effects, and the experimental protocols used to elucidate them, this document serves as a critical resource for navigating the complexities of insulin secretagogue and suppressant pharmacology.
At the heart of glucose homeostasis lies the pancreatic beta-cell, a finely tuned machine that releases insulin in response to elevated blood glucose. A critical player in this process is the KATP channel, an ion channel that couples cellular metabolism to electrical activity. The two compounds at the center of this comparison, this compound and diazoxide, exert their powerful effects by targeting this very channel, yet their actions are diametrically opposed. This compound, like its parent compound, acts as a channel closer, promoting insulin secretion. In stark contrast, diazoxide is a channel opener, leading to a suppression of insulin release.[1][2] This fundamental difference in their mechanism of action underpins their distinct therapeutic applications and makes their comparative study a compelling subject for researchers in metabolic disease.
Quantitative Comparison of Effects on Insulin Secretion
| Parameter | This compound | Diazoxide | Source |
| Effect on Insulin Secretion | Stimulates | Inhibits | [3] |
| Mechanism of Action | Blocks KATP channels | Opens KATP channels | [1][4] |
| Relative Potency | Less potent than glibenclamide | Potent inhibitor | [3] |
| Dose-Dependent Effect | Increases insulin secretion with increasing concentration (within a range) | Produces a dose-dependent inhibition of glucose-stimulated insulin release | [3][5] |
Unraveling the Mechanisms: Signaling Pathways
The distinct effects of this compound and diazoxide on insulin secretion are a direct consequence of their opposing actions on the KATP channel in pancreatic beta-cells. The signaling pathways are visualized below.
This compound-Induced Insulin Secretion
This compound, an active metabolite of glibenclamide, stimulates insulin secretion by blocking the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.[6] This blockage leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[4][7]
Diazoxide-Inhibited Insulin Secretion
Diazoxide inhibits insulin secretion by opening the KATP channels in pancreatic beta-cells.[1] This leads to membrane hyperpolarization, which prevents the opening of voltage-gated calcium channels and the subsequent influx of calcium required for insulin exocytosis.[8]
Experimental Corner: Protocols for Elucidating Insulin Secretion
The following are detailed methodologies for key experiments cited in the study of insulin secretagogues and suppressants.
Experimental Workflow: In Vitro Assessment of Insulin Secretion
A typical workflow for assessing the effects of compounds like this compound and diazoxide on insulin secretion from isolated pancreatic islets involves several key steps, from islet isolation to the final quantification of secreted insulin.
Detailed Methodologies
1. Isolation of Pancreatic Islets
-
Objective: To obtain viable pancreatic islets from rodent models for in vitro experiments.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
-
Perfuse the pancreas through the common bile duct with a cold collagenase solution (e.g., Collagenase P in Hanks' Balanced Salt Solution).
-
Excise the distended pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion.
-
Stop the digestion by adding cold buffer and gently disrupt the tissue to release the islets.
-
Purify the islets from acinar and other tissues using a density gradient (e.g., Ficoll or Histopaque).
-
Handpick the islets under a stereomicroscope to ensure high purity.[9]
-
2. Static Insulin Secretion Assay
-
Objective: To measure the amount of insulin secreted from isolated islets in response to various stimuli over a fixed period.
-
Procedure:
-
Culture isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
-
Pre-incubate batches of islets (e.g., 10 islets per well in triplicate) in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal secretion rate.[9][10]
-
Replace the pre-incubation buffer with KRB buffer containing the desired experimental conditions:
-
Control (low glucose)
-
High glucose (e.g., 16.7 mM)
-
Low glucose + various concentrations of this compound
-
High glucose + various concentrations of diazoxide
-
-
Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.[9]
-
At the end of the incubation, carefully collect the supernatant from each well.[9]
-
Quantify the insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[9]
-
The remaining islets can be lysed to measure total insulin content for normalization of the secretion data.
-
3. Islet Perifusion Assay
-
Objective: To measure the dynamic changes in insulin secretion over time in response to a continuous flow of different stimuli.
-
Procedure:
-
Place a group of isolated islets into a perifusion chamber.
-
Continuously supply the chamber with a buffer solution (e.g., KRB) at a constant flow rate.
-
Initially, perifuse with a low glucose buffer to establish a stable baseline of insulin secretion.
-
Switch the perifusion buffer to one containing the stimulus of interest (e.g., high glucose, this compound, or diazoxide) for a defined period.
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).
-
Measure the insulin concentration in each collected fraction using ELISA or RIA.
-
This method allows for the characterization of the biphasic pattern of glucose-stimulated insulin secretion and the real-time effects of the test compounds.
-
References
- 1. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 2. What are KATP channels modulators and how do they work? [synapse.patsnap.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of glyburide on insulin secretion and glucose uptake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Static insulin secretion analysis of isolated islets [protocols.io]
Safety Operating Guide
Navigating the Disposal of 4-Hydroxyglibenclamide: A Guide for Laboratory Professionals
The proper disposal of 4-Hydroxyglibenclamide, an active metabolite of the antidiabetic drug glibenclamide, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with regulations. This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting.
Regulatory Landscape
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2][3][4] State regulations may also apply and can be more stringent than federal laws.[1] It is imperative for laboratory personnel to be familiar with their institution's specific waste management plan, which should align with all applicable regulations.
Waste Characterization and Segregation
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated and clearly labeled waste container.
Liquid Waste:
-
Use a dedicated, labeled, and sealed container for all solutions containing this compound.
-
Crucially, do not dispose of this compound solutions down the drain. [5] This practice is prohibited by many institutional and municipal regulations to prevent the contamination of water systems.
Container Management: Proper waste container selection and labeling are vital for safe disposal.
| Waste Type | Container Color Code (General Guidance) | Container Labeling |
| Hazardous Pharmaceutical Waste | Black | "Hazardous Waste," Chemical Name, Date |
| Non-Hazardous Pharmaceutical Waste | Blue or White | "Non-Hazardous Waste," Chemical Name, Date |
Note: Container color-coding can vary by institution. Always follow your facility's specific guidelines.[2]
Disposal Procedures
The recommended method for the final disposal of this compound waste is through a licensed and approved waste disposal company. The most common and effective method for destroying pharmaceutical waste is incineration.[3][4]
Step-by-Step Disposal Protocol:
-
Segregate Waste: At the point of generation, separate this compound waste from other waste streams.
-
Containerize Properly: Place the waste in the appropriate, labeled container as per your institution's guidelines.
-
Store Securely: Store the waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed waste disposal vendor.
In the absence of a formal laboratory waste management system, for very small quantities such as those that might be found in a household setting, the FDA provides guidance for disposal in household trash. This involves mixing the medication with an undesirable substance like used coffee grounds or kitty litter, placing it in a sealed container, and then into the trash.[6][7] However, this is not the recommended primary disposal method for a laboratory setting.
Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, clear the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, this includes safety glasses, gloves, and a lab coat.
-
Contain the Spill: Prevent the spilled material from entering drains or waterways.
-
Clean-up: Carefully sweep or scoop up the solid material, minimizing dust generation. Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the disposal of this compound. The procedures outlined in this guide are based on general best practices for pharmaceutical waste management. Researchers should always consult the Safety Data Sheet (SDS) for this compound and their institution's EHS guidelines for the most specific and current information.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. content.civicplus.com [content.civicplus.com]
- 7. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
